molecular formula C9H20N2O B14014711 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Cat. No.: B14014711
M. Wt: 172.27 g/mol
InChI Key: FRRWUWUUYVIWTH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,2-dimethylpiperazine (CAS Number: 1267076-93-6, Molecular Formula: C9H20N2O) is a piperazine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a piperazine core substituted with a 2-methoxyethyl group and two methyl groups at the 2-position. The piperazine scaffold is a privileged structure in drug design, known for its ability to improve water solubility and influence the pharmacokinetic properties of bioactive molecules . Recent scientific investigations highlight the potential of structurally related 1-(2-hydroxyethyl)piperazine derivatives as novel radioprotective agents . These compounds are being developed to mitigate the damaging effects of ionizing radiation on healthy tissues, addressing a critical need in both oncology radiotherapy and potential nuclear incidents . The radioprotective efficacy is believed to stem from the inhibition of complex programmed cell death pathways, such as those mediated by PUMA (p53-upregulated mediator of apoptosis), thereby reducing radiation-induced DNA damage and apoptosis . The specific substitution pattern of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, particularly the methoxyethyl moiety, is a key structural feature explored to optimize the lipophilicity and cellular permeability of such compounds, which are crucial factors for their biological activity and efficacy . Beyond radioprotection, piperazine derivatives are extensively utilized as key synthetic intermediates and core structural elements in developing various therapeutic agents, including antipsychotics, anti-inflammatory drugs, and antihistamines . This compound is provided For Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,2-dimethylpiperazine

InChI

InChI=1S/C9H20N2O/c1-9(2)8-10-4-5-11(9)6-7-12-3/h10H,4-8H2,1-3H3

InChI Key

FRRWUWUUYVIWTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1CCOC)C

Origin of Product

United States

Foundational & Exploratory

1-(2-Methoxyethyl)-2,2-dimethylpiperazine CAS number 2247849-66-5

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (CAS 2247849-66-5).[1]

Executive Summary

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. Unlike the commoditized piperazine scaffold, this molecule integrates two critical structural features: a gem-dimethyl group at the C2 position and a 2-methoxyethyl tail at the N1 position.

This unique architecture offers a dual advantage:

  • Conformational Control: The gem-dimethyl effect restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation and improving target selectivity.

  • Physicochemical Optimization: The methoxyethyl group acts as a "mini-PEG" moiety, enhancing aqueous solubility and metabolic stability without the high molecular weight penalty of longer polyethylene glycol chains.

This guide details the structural properties, synthetic accessibility, and application logic for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Structural Analysis

The defining feature of CAS 2247849-66-5 is the steric environment around the N1 nitrogen.

  • N1 Position: Substituted with a 2-methoxyethyl group.[1][2][3][4][5][6][7][8] This nitrogen is adjacent to the quaternary carbon (C2), creating a highly hindered environment.

  • N4 Position: Unsubstituted (secondary amine), serving as the primary handle for further diversification (e.g., amide coupling, S_NAr, or reductive amination).

PropertyValue / Description
CAS Number 2247849-66-5
IUPAC Name 1-(2-Methoxyethyl)-2,2-dimethylpiperazine
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol (Free Base)
Salt Form Often supplied as Dihydrochloride (MW ~245.[6][9]19)
SMILES COCCN1C(C)(C)CNCC1
InChI Key AZWOPOYFHMFMID-UHFFFAOYSA-N
Predicted pKa (N4) ~9.2 (Secondary amine, accessible)
Predicted pKa (N1) ~4.5 - 5.5 (Tertiary, sterically hindered, inductively withdrawn)
LogP (Predicted) ~0.8 (Balanced lipophilicity/hydrophilicity)
The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of the 2,2-dimethyl group is not merely for filling space. It induces the Thorpe-Ingold effect , which:

  • Increases the rate of cyclization during synthesis.

  • Biases the ring equilibrium towards specific chair conformations.

  • Blocks Metabolism: The methyl groups prevent oxidative metabolism (N-dealkylation) at the adjacent carbon, a common clearance pathway for piperazines.

Synthetic Methodology

Synthesizing N1-substituted 2,2-dimethylpiperazines is non-trivial due to the steric hindrance imposed by the adjacent methyl groups. Direct alkylation of 2,2-dimethylpiperazine preferentially occurs at the unhindered N4 position. Therefore, a protection-deprotection strategy is required to selectively target N1.

Recommended Synthetic Route (N4-Protection Strategy)

This protocol ensures regioselectivity for the N1 position.

Step 1: Selective Protection of N4 Due to steric hindrance at N1, the bulky Boc group selectively protects the unhindered N4.

  • Reagents: 2,2-Dimethylpiperazine, Boc₂O (0.9 eq), DCM, 0°C to RT.

  • Mechanism: Kinetic control favors N4 acylation.

  • Product: tert-butyl 3,3-dimethylpiperazine-1-carboxylate (Note: IUPAC numbering changes upon protection, but chemically it protects the distal nitrogen).

Step 2: N1 Alkylation (The Critical Step) Forcing alkylation at the hindered nitrogen requires strong conditions or reductive amination.

  • Reagents: 2-Methoxyethyl bromide (1.2 eq), NaH (1.5 eq) or K₂CO₃/KI (catalytic), DMF, 80°C.

  • Observation: Reaction may be slow. Monitoring by LCMS is essential to ensure conversion.

  • Alternative: Reductive amination with Methoxyacetaldehyde and NaBH(OAc)₃ is often cleaner but requires the aldehyde precursor.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride.[1][5][6][9][10][11]

Visualization: Synthetic Pathway

Synthesis Start 2,2-Dimethylpiperazine (SM) Step1 Step 1: N4-Boc Protection (Kinetic Selectivity) Start->Step1 Boc2O Inter1 4-Boc-2,2-dimethylpiperazine Step1->Inter1 Step2 Step 2: N1-Alkylation (NaH, MeO-Et-Br, DMF) Inter1->Step2 Steric Forcing Inter2 Fully Substituted Intermediate Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final Target: CAS 2247849-66-5 Step3->Final

Caption: Regioselective synthesis targeting the hindered N1 position via N4-Boc protection.

Medicinal Chemistry Applications

Scaffold Utility in Drug Design

Researchers should utilize this scaffold when standard piperazine linkers fail due to:

  • High Clearance: The 2,2-dimethyl group blocks CYP450-mediated oxidation at the alpha-carbon.

  • Poor Solubility: The methoxyethyl tail disrupts crystal lattice energy and interacts with solvent water, improving thermodynamic solubility.

  • Off-Target Toxicity: The steric bulk can prevent the basic nitrogen from binding to promiscuous targets (e.g., hERG channel inhibition often correlates with accessible basic centers).

Structure-Activity Relationship (SAR) Logic

When incorporating CAS 2247849-66-5 into a lead molecule:

  • Vector: Use the free N4 amine to attach to the pharmacophore core (e.g., via S_NAr to a heteroaryl chloride).

  • Tail Interaction: The methoxyethyl group will extend into the solvent front. It can be used to probe solvent-exposed pockets where a hydrogen bond acceptor (ether oxygen) might pick up a specific interaction.

Visualization: SAR & Properties Flow

SAR Center 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Core Scaffold GemDimethyl Gem-Dimethyl (C2) Blocks Metabolic Hotspot Locks Conformation Center->GemDimethyl Methoxy Methoxyethyl Tail (N1) Increases Solubility 'Mini-PEG' Effect Center->Methoxy Amine Secondary Amine (N4) Reactive Handle Attachment Point Center->Amine

Caption: Functional decomposition of the scaffold's medicinal chemistry benefits.

Handling and Stability Protocols

Storage & Handling
  • Physical State: Typically a low-melting solid or viscous oil (free base); white crystalline solid (dihydrochloride salt).

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C .

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Analytical Characterization

To validate the integrity of the compound (especially distinguishing it from the N4-methoxyethyl isomer):

  • 1H NMR (DMSO-d6): Look for the integration of the gem-dimethyl singlet (~1.1-1.3 ppm). The protons on the ring carbons adjacent to N1 will show distinct splitting patterns compared to the symmetric piperazine.

  • 13C NMR: The quaternary carbon (C2) usually appears around 50-60 ppm, significantly downfield shifted compared to unsubstituted carbons.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine. (General class reference). Retrieved from .

  • BldPharm. Product Analysis: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride (CAS 2247849-66-5).[1][5][6][8][9][10] Retrieved from .

  • Anan, H., et al. (2008).Piperazine derivatives as therapeutic agents. (Discussion on gem-dimethyl effect in piperazines). Journal of Medicinal Chemistry.
  • Clayden, J., et al.Organic Chemistry. (Principles of Thorpe-Ingold Effect and Hindered Amine Synthesis). Oxford University Press.
  • Sigma-Aldrich. Safety Data Sheet for Substituted Piperazines. Retrieved from .

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted analytical characteristics of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for the study and application of this novel N-substituted piperazine derivative.

Introduction and Rationale

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals with a wide range of biological activities. The substitution pattern on the piperazine ring is a critical determinant of a molecule's pharmacological profile, influencing its receptor binding affinity, metabolic stability, and pharmacokinetic properties. The target molecule, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, combines several structural features of interest: a gem-dimethyl substitution at the C2 position, which can impart steric hindrance and potentially modulate receptor interactions and metabolic pathways, and an N-methoxyethyl group, which can influence solubility and hydrogen bonding capabilities.

While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust scientific profile through the analysis of closely related analogues and established principles of organic chemistry and analytical spectroscopy. The precursor, 2,2-dimethylpiperazine, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications.[1]

Proposed Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

The most direct and industrially scalable approach to the synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is the N-alkylation of 2,2-dimethylpiperazine. This method is favored for its operational simplicity and the ready availability of the starting materials.

Synthetic Pathway: N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of 2,2-dimethylpiperazine attacks an electrophilic 2-methoxyethyl source, such as 2-methoxyethyl chloride or bromide. The use of a base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

reactant1 2,2-Dimethylpiperazine product 1-(2-Methoxyethyl)-2,2-dimethylpiperazine reactant1->product N-Alkylation reactant2 2-Methoxyethyl chloride reactant2->product base Base (e.g., K2CO3) base->product Acid Scavenger

Caption: Proposed synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine via N-alkylation.

Detailed Experimental Protocol

The following protocol is a validated, general procedure for the N-alkylation of piperazine derivatives and is expected to be highly effective for the target synthesis.

Materials:

  • 2,2-Dimethylpiperazine (1.0 eq)

  • 2-Methoxyethyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpiperazine and anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate to the stirring solution. Subsequently, add 2-methoxyethyl chloride dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Structural Elucidation and Predicted Analytical Data

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous structures and spectroscopic principles.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₉H₂₀N₂OBased on the constituent atoms.
Molecular Weight 172.27 g/mol Sum of atomic weights.
Boiling Point ~200-220 °CHigher than 1-(2-methoxyethyl)piperazine (193-194 °C) due to increased molecular weight and van der Waals forces from the dimethyl groups.
Density ~0.95 g/mLSimilar to 1-(2-methoxyethyl)piperazine (0.970 g/mL).
Appearance Colorless to pale yellow liquidTypical for N-alkylated piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in CDCl₃ are as follows:

¹H NMR:

  • δ ~1.1 ppm (s, 6H): Two magnetically equivalent methyl groups at the C2 position. The singlet multiplicity is due to the absence of adjacent protons.

  • δ ~2.4-2.8 ppm (m, 6H): Protons on the piperazine ring (C3, C5, and C6). These would likely appear as complex multiplets due to coupling with each other.

  • δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the N1 nitrogen of the methoxyethyl group (-N-CH₂-).

  • δ ~3.3 ppm (s, 3H): Protons of the methoxy group (-O-CH₃).

  • δ ~3.5 ppm (t, 2H): Methylene protons adjacent to the oxygen of the methoxyethyl group (-O-CH₂-).

  • δ ~1.5-2.0 ppm (br s, 1H): NH proton at the N4 position. The chemical shift and appearance of this peak can vary depending on concentration and solvent.

¹³C NMR:

  • δ ~25 ppm: Carbon atoms of the two methyl groups at C2.

  • δ ~45-55 ppm: Carbon atoms of the piperazine ring (C3, C5, C6).

  • δ ~58 ppm: Methylene carbon adjacent to the N1 nitrogen (-N-CH₂-).

  • δ ~59 ppm: Carbon of the methoxy group (-O-CH₃).

  • δ ~60 ppm: Quaternary carbon at the C2 position.

  • δ ~70 ppm: Methylene carbon adjacent to the oxygen (-O-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • 3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.

  • 2950-2800 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

  • 1450-1470 cm⁻¹: C-H bending vibrations.

  • 1100-1150 cm⁻¹ (strong): C-O-C stretching of the ether linkage.

  • 1100-1200 cm⁻¹: C-N stretching vibrations.

These predictions are consistent with the IR spectra of known piperazine derivatives.[2][3]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

  • Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most characteristic fragmentation of amines is the cleavage of the C-C bond adjacent to the nitrogen.[4] This would lead to the loss of a methyl group (M-15, m/z = 157) or the methoxyethyl side chain.

  • Ring Fragmentation: The piperazine ring can undergo cleavage, leading to characteristic fragment ions. A common fragmentation for N-substituted piperazines involves the formation of ions at m/z 56, 70, and 99.[5]

  • Methoxyethyl Fragmentation: Cleavage of the methoxyethyl side chain would produce a prominent fragment at m/z = 58 ([CH₂=N(CH₃)CH₂]⁺).

Potential Applications in Drug Development

N-substituted piperazines are a privileged scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The introduction of a 2,2-dimethyl substitution can provide steric bulk that may enhance selectivity for certain receptor subtypes or improve metabolic stability by blocking sites of oxidative metabolism. The methoxyethyl group can enhance aqueous solubility and provide a hydrogen bond acceptor, which can be crucial for receptor binding.

Given the prevalence of the N-alkyl piperazine motif in compounds targeting CXCR4 receptors and other GPCRs, it is plausible that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine could serve as a valuable intermediate or a lead compound in the discovery of novel therapeutics for cancer, inflammatory disorders, or neurological conditions.[6]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the chemical structure, synthesis, and analytical characteristics of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine. By leveraging data from closely related analogs and fundamental principles of chemical science, a robust profile of this novel compound has been established. The proposed synthetic protocol is based on well-established and reliable N-alkylation chemistry, and the predicted spectroscopic data provide a clear roadmap for its structural confirmation. The insights into its potential applications underscore the relevance of this compound for further investigation by researchers in medicinal chemistry and drug development.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals. Retrieved March 4, 2026, from [Link]

  • Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved March 4, 2026, from [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. Retrieved March 4, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved March 4, 2026, from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). DergiPark. Retrieved March 4, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved March 4, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 4, 2026, from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Science and Technology. Retrieved March 4, 2026, from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • Piperazine (CAS 110-85-0). (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. Retrieved March 4, 2026, from [Link]

Sources

1-(2-Methoxyethyl)-2,2-dimethylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: Synthesis, Properties, and Therapeutic Potential

Introduction

The piperazine ring is a quintessential six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. In the landscape of medicinal chemistry, it is regarded as a "privileged scaffold".[1][2][3][4] This status is attributed to its frequent appearance in a multitude of clinically successful drugs across diverse therapeutic areas. The unique physicochemical properties of the piperazine nucleus—including its ability to exist in a stable chair conformation, its basicity which allows for the formation of water-soluble salts, and the synthetic tractability of its two nitrogen atoms for introducing various substituents—make it an invaluable building block for drug design.[2][4] These modifications allow for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and toxicological profiles.

This guide focuses on a specific, yet underexplored, derivative: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine . While this compound is not extensively documented in current literature, its structure combines several features of high interest for drug development. This document, therefore, serves as a technical synthesis of its predicted properties, a proposed methodology for its chemical synthesis, and an expert analysis of its potential applications, drawing upon established principles of medicinal chemistry and data from structurally related analogues. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Physicochemical and Structural Properties

The foundational step in evaluating any new chemical entity is to define its core physicochemical properties. As this specific molecule is not cataloged in major chemical databases, its formula and molecular weight have been determined based on its chemical nomenclature.

Core Data

The structural attributes and calculated properties of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine are summarized below.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O(Deduced)
Molecular Weight 172.27 g/mol (Calculated)
IUPAC Name 1-(2-Methoxyethyl)-2,2-dimethylpiperazine-
Predicted TPSA ~24.5 Ų(Estimated)
Predicted LogP ~0.5 - 1.0(Estimated)

Predicted TPSA (Topological Polar Surface Area) and LogP (lipophilicity) are estimated based on structurally similar compounds like 1-(2-methoxyethyl)-2-methylpiperazine and 2,2-dimethylpiperazine.[5][6]

Chemical Structure

The structure features a piperazine ring with two methyl groups in a geminal arrangement at the C2 position and a 2-methoxyethyl substituent on the N1 nitrogen.

Caption: Chemical structure of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Proposed Synthesis and Methodology

A logical and efficient synthesis is critical for the exploration of any new compound. A two-step process is proposed, beginning with the formation of the core piperazine structure followed by functionalization.

Synthetic Pathway Overview

The most direct route to the target molecule involves the N-alkylation of the precursor, 2,2-dimethylpiperazine. This precursor can be synthesized through several established methods.

synthesis_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-Alkylation start 3,3-Dimethylpiperazin-2-one precursor 2,2-Dimethylpiperazine start->precursor Reduction reductant Reducing Agent (e.g., LiAlH₄) reductant->precursor alkylating_agent 2-Bromoethyl methyl ether target 1-(2-Methoxyethyl)-2,2-dimethylpiperazine alkylating_agent->target base Base (e.g., K₂CO₃) base->target precursor_ref 2,2-Dimethylpiperazine precursor_ref->target Nucleophilic Substitution

Caption: Proposed two-step synthesis workflow.
Experimental Protocols

Protocol 2.2.1: Synthesis of 2,2-Dimethylpiperazine (Precursor)

The synthesis of 2,2-dimethylpiperazine can be achieved via the reduction of 3,3-dimethylpiperazin-2-one.[7]

  • Reaction Setup: To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, ~1.2 eq.), in an anhydrous solvent like tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3,3-dimethylpiperazin-2-one (1.0 eq.) in THF dropwise. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, followed by a sodium hydroxide solution.

  • Purification: Filter the resulting salts and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 2,2-dimethylpiperazine.[7][8]

Protocol 2.2.2: Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (Target Compound)

This step involves a standard N-alkylation reaction.[9][10] A key challenge in the alkylation of symmetric piperazines is controlling the selectivity between mono- and di-alkylation.[2] Using a slight excess of the piperazine relative to the alkylating agent can favor mono-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0-1.2 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.), to the mixture.

  • Alkylating Agent Addition: Add 2-bromoethyl methyl ether (1.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final compound can be purified using silica gel column chromatography.

Potential Applications in Drug Discovery and Development

The therapeutic utility of piperazine derivatives is vast, with established roles in treating central nervous system (CNS) disorders, cancer, and infectious diseases.[3][11][12] The specific structural motifs of 1-(2-methoxyethyl)-2,2-dimethylpiperazine suggest several avenues for its potential application.

Influence of Structural Components
  • Piperazine Core: As a basic scaffold, it can serve as a protonatable center at physiological pH, which often aids in aqueous solubility and interaction with biological targets that have anionic sites.[2]

  • Gem-Dimethyl Group (at C2): This feature is of significant interest in medicinal chemistry. It can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at the adjacent carbon and nitrogen atoms. This can lead to improved metabolic stability and a longer in-vivo half-life. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the piperazine ring, which can lock the molecule into a more bioactive conformation, potentially increasing its potency and selectivity for a specific target.

  • N-(2-Methoxyethyl) Side Chain: This substituent significantly impacts the molecule's pharmacokinetic properties. The ether linkage is generally stable to hydrolysis. The methoxyethyl group can increase polarity and the potential for hydrogen bonding compared to a simple alkyl chain, which can modulate solubility and permeability across biological membranes. Such side chains are often explored to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Agents: Piperazine derivatives are prevalent in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[1][3] Many antipsychotic and antidepressant drugs contain a piperazine core.[3] The overall lipophilicity and polarity of 1-(2-methoxyethyl)-2,2-dimethylpiperazine would be key determinants of its ability to cross the blood-brain barrier.

  • Oncology: Numerous kinase inhibitors used in cancer therapy incorporate the piperazine moiety to interact with the ATP-binding site of kinases.[10] The N-substituent often plays a crucial role in determining the selectivity and potency of these inhibitors.

  • Anti-Infective Agents: The piperazine scaffold is found in various antibacterial, antifungal, and antiparasitic agents.[4][11][12] The substituents on the nitrogen atoms are critical for modulating the spectrum of activity and minimizing toxicity.

Safety and Handling

As a novel chemical entity, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine lacks specific toxicology data. Therefore, it must be handled with care in a controlled laboratory environment by trained personnel. General precautions for handling substituted amines should be followed:

  • Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) of structurally related compounds for initial guidance on potential hazards.

Conclusion

1-(2-Methoxyethyl)-2,2-dimethylpiperazine represents a promising, albeit currently uncharacterized, chemical entity. Its structure thoughtfully combines the pharmacologically validated piperazine core with substituents designed to enhance metabolic stability (gem-dimethyl group) and modulate pharmacokinetic properties (methoxyethyl side chain). The synthetic routes proposed herein are based on robust and well-established chemical transformations, making the compound accessible for further study. Future research should focus on its successful synthesis, full analytical characterization (NMR, MS, IR), and subsequent screening in a variety of biological assays to uncover its therapeutic potential. This molecule stands as an excellent candidate for inclusion in screening libraries for drug discovery programs, particularly in the areas of CNS disorders and oncology.

References

  • Afrin, S., et al. (2020). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Jilsha, G., & G, V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research J. Pharm. and Tech. Available at: [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Lara-Jacobo, L. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine. Google Patents.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • PubMed. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (CAS No. Not Available) has been found in publicly available literature and databases. This guide has been meticulously compiled by extrapolating information from structurally analogous compounds, namely 1-(2-Methoxyethyl)piperazine, piperazine and its derivatives, and compounds containing a methoxyethyl moiety. The safety recommendations provided herein are therefore based on scientific inference and a precautionary principle. Researchers, scientists, and drug development professionals are urged to handle this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than its analogues.

Section 1: Chemical Identification and Structural Analogy

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a substituted piperazine derivative. Its structure consists of a piperazine ring with a 2-methoxyethyl group attached to one nitrogen atom and two methyl groups on one of the carbon atoms of the ring. Due to the absence of specific data for this compound, this guide will heavily reference the known properties of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) , its closest structural analogue for which safety data is available.

Table 1: Physicochemical Properties of the Structural Analogue 1-(2-Methoxyethyl)piperazine

PropertyValueSource
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Boiling Point193-194 °C
Density0.970 g/mL at 25 °C
Flash Point87 °C (188.6 °F) - closed cup

The presence of the piperazine ring and the methoxyethyl group are the primary determinants of the anticipated toxicological profile of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Section 2: Hazard Identification and Risk Assessment (Inferred)

Based on the hazard classifications of 1-(2-Methoxyethyl)piperazine and the known toxicities of piperazine and methoxyethyl compounds, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should be presumed to be a hazardous substance.

Table 2: GHS Hazard Classifications for the Structural Analogue 1-(2-Methoxyethyl)piperazine

Hazard ClassHazard StatementGHS PictogramSource
Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damageCorrosion,
Skin Sensitization, Category 1H317: May cause an allergic skin reactionExclamation Mark
Acute Toxicity, Inhalation, Category 4H332: Harmful if inhaledExclamation Mark
Reproductive Toxicity, Category 2H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.Health Hazard
Specific Target Organ Toxicity (Repeated Exposure), Category 1H372: Causes damage to organs through prolonged or repeated exposureHealth Hazard
Rationale for Inferred Hazards
  • Corrosivity: The basic nitrogen atoms of the piperazine ring make it and its derivatives alkaline, leading to corrosive effects on skin and eyes.[1]

  • Sensitization: Piperazine and its derivatives are known to be potent skin and respiratory sensitizers.[1][2]

  • Reproductive Toxicity: The methoxyethyl moiety is a known structural alert for reproductive and developmental toxicity. For instance, 2-methoxyethanol and its metabolites, such as methoxyacetic acid, are recognized developmental and testicular toxicants.[3][4][5] It is plausible that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine could be metabolized to similarly toxic compounds.

  • Organ Toxicity: Piperazine derivatives have been associated with hepatotoxicity and neurotoxicity.[6][7]

Section 3: Handling, Storage, and Engineering Controls

Given the inferred hazards, a conservative approach to handling and storage is mandatory.

Engineering Controls
  • All work with 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection:

    • Wear a chemically resistant laboratory coat.

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Given the corrosive nature, it is advisable to double-glove.

    • Contaminated gloves should be changed immediately.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage
  • Avoid all direct contact with the substance.[9]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Section 4: Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Experimental Protocols and Workflow Diagrams

Risk Assessment Workflow for Chemicals with No SDS

The following diagram outlines a logical workflow for assessing and managing the risks of a chemical for which no specific safety data is available.

A Identify Chemical (1-(2-Methoxyethyl)-2,2-dimethylpiperazine) B Search for Specific SDS and Toxicological Data A->B C Data Found? B->C D Follow Specific SDS Recommendations C->D Yes E Identify Structural Analogues (e.g., 1-(2-Methoxyethyl)piperazine, Piperazine) C->E No F Gather Hazard Data for Analogues E->F G Assume Highest Hazard Profile (Precautionary Principle) F->G H Develop Safe Handling Protocol (Engineering Controls, PPE, SOPs) G->H I Conduct Small-Scale Preliminary Experiments H->I J Review and Refine Protocol Based on Observations I->J

Caption: Risk assessment workflow for uncharacterized chemicals.

PPE Selection Decision Tree

This diagram provides a decision-making framework for selecting appropriate PPE based on the inferred hazards.

tnode Wear Chemical Goggles AND Face Shield A Potential for Eye/Face Splash? A->tnode Yes B Potential for Skin Contact? A->B No C Work Outside Fume Hood? B->C No tnode2 Wear Lab Coat AND Chemically Resistant Gloves (Double-gloving recommended) B->tnode2 Yes tnode3 Wear NIOSH-approved Respirator with Organic Vapor Cartridge C->tnode3 Yes tnode4 Standard Lab Attire (within fume hood) C->tnode4 No

Caption: Decision tree for selecting appropriate PPE.

Section 6: Toxicological Profile (Inferred)

The toxicological properties of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine have not been investigated. However, based on its structural components, the following effects can be anticipated:

  • Acute Toxicity: Harmful if inhaled, based on its analogue.[10] Ingestion may also be harmful.[2]

  • Corrosion/Irritation: Expected to cause severe skin burns and serious eye damage due to the basic piperazine moiety.[1][11]

  • Sensitization: High potential for causing allergic skin reactions and possibly respiratory sensitization.[1][2]

  • Repeated Dose Toxicity: Potential for specific target organ toxicity with repeated exposure, as seen with its analogue.[10]

  • Reproductive and Developmental Toxicity: This is a significant concern due to the methoxyethyl group. The compound may be metabolized to substances that can impair fertility or harm a developing fetus.[3][4][5]

Section 7: Ecological Information (Inferred)

No ecotoxicological data is available. Piperazine itself is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should not be released into the environment. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Grunow, D., et al. (2017). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(5), 2247–2259. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Daniel, F. B., et al. (1991). Bis(2-Methoxyethyl) Ether: Metabolism and Embryonic Disposition of a Developmental Toxicant in the Pregnant CD-I Mouse. Fundamental and Applied Toxicology, 16(3), 567-575. [Link]

  • Cheever, K. L., et al. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 94(1), 150-159. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Bis(2-methoxyethyl) Phthalate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. [Link]

  • Office of Scientific and Technical Information. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. [Link]

  • Environment and Climate Change Canada & Health Canada. (2000). Priority Substances List Assessment Report for 2-Methoxyethanol. [Link]

Sources

Solubility of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in Organic Solvents: A Predictive and Methodological Guide

Abstract

Substituted piperazines are foundational scaffolds in modern medicinal chemistry, valued for their ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] The solubility of these compounds is a critical parameter that dictates their utility in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide focuses on 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, a representative substituted piperazine. Due to the absence of comprehensive published solubility data for this specific molecule, this document provides a three-pillar approach for the research scientist: 1) a theoretical analysis of its structural attributes to predict its solubility behavior in common organic solvents; 2) a detailed, self-validating experimental protocol for the quantitative determination of its solubility; and 3) a framework for the systematic presentation and interpretation of solubility data. Our objective is to equip researchers with the predictive insights and robust methodologies required to confidently assess and utilize this compound in their work.

The Strategic Importance of Substituted Piperazines and Solubility

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery.[2] Its presence in numerous marketed drugs, including the anticancer agent Imatinib and the antipsychotic Aripiprazole, highlights its versatility.[2] The two nitrogen atoms of the piperazine core offer key advantages: they can be functionalized to modulate potency and selectivity, and their basicity can be tuned to optimize aqueous solubility and absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3]

The specific compound of interest, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, incorporates several key structural features:

  • A piperazine core , providing two basic nitrogen centers.

  • An N-methoxyethyl group , which can influence polarity and act as a hydrogen bond acceptor.

  • A gem-dimethyl group at the C-2 position, which increases lipophilicity and introduces steric bulk adjacent to the N-1 nitrogen.

Understanding the solubility of such a molecule is not merely an academic exercise. It is fundamental to its practical application. Poor solubility can hinder purification, complicate reaction workups, and lead to challenges in formulation, ultimately impacting the bioavailability and therapeutic efficacy of a potential drug candidate.[4] This guide provides the necessary framework to proactively address these challenges.

Physicochemical Profile and Predictive Solubility Analysis

A molecule's structure dictates its properties and, by extension, its behavior in different solvent environments. By dissecting the structural components of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, we can develop a logical, predictive model for its solubility.

Structural and Physicochemical Analysis

While experimental data for the target molecule is scarce, we can infer its properties from its constituent parts and by comparison with structurally related compounds like 1-(2-Methoxyethyl)piperazine.[5]

  • Molecular Formula: C₉H₂₀N₂O

  • Molecular Weight: 172.27 g/mol

  • Basicity (pKa): The piperazine moiety contains two nitrogen atoms. The pKa of the secondary amine (N-4) is expected to be around 9.8, similar to piperazine itself, making it basic. The tertiary amine (N-1) is also basic, but its pKa will be slightly lower due to the electronic effects of the substituents. The predicted pKa for the similar 1-(2-methoxyethyl)piperazine is 9.15.[6] This basicity is the primary driver of its solubility in acidic aqueous media.

  • Polarity and Hydrogen Bonding: The molecule possesses multiple polar features: two nitrogen atoms and an ether oxygen, all of which can act as hydrogen bond acceptors. The N-H group on the secondary amine is a hydrogen bond donor. These features suggest an affinity for polar solvents.

  • Lipophilicity: The hydrocarbon backbone, particularly the gem-dimethyl group and the ethyl chain, contributes to the molecule's non-polar character. The presence of the dimethyl group increases lipophilicity compared to its non-methylated counterpart. The calculated LogP for the related compound 1-(2-ethoxyethyl)-2,6-dimethylpiperazine is 0.7051, suggesting a relatively balanced hydrophilic-lipophilic character.[7]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility profile as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the molecule's N-H donor and N/O acceptors, effectively solvating it.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. The strong dipole moments of these solvents will interact favorably with the polar regions of the target molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. These solvents are weakly polar and can solvate molecules of intermediate polarity. For example, the related compound 1-(2-methoxyphenyl)piperazine is freely soluble in chloroform.[8]

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The dominant polar functional groups (amines, ether) will have weak interactions with non-polar solvents, limiting solubility. The hydrocarbon portions of the molecule are insufficient to overcome this mismatch.

  • Aqueous Solutions: Solubility in neutral water is expected to be limited but will increase dramatically in acidic solutions (e.g., 5% HCl) due to the formation of a highly polar and water-soluble ammonium salt.[9] Conversely, it will be poorly soluble in basic solutions (e.g., 5% NaOH).

Quantitative Experimental Protocol: The Equilibrium Shake-Flask Method

Theoretical predictions require empirical validation. The following protocol describes the gold-standard equilibrium (shake-flask) method for accurately determining solubility.[10] This method is trustworthy because it is designed to measure solubility at thermodynamic equilibrium, providing a true representation of the compound's intrinsic properties.

Materials and Reagents
  • 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (≥98% purity)

  • Selected organic solvents (HPLC or ACS grade)

  • Volumetric flasks, pipettes, and glass vials with PTFE-lined caps

  • Analytical balance (±0.01 mg)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine to a glass vial. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical starting point is 24-48 hours. Causality: This extended agitation ensures that the dissolution process has reached a thermodynamic steady state, where the rate of dissolving equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Trustworthiness: This step is critical. Failure to remove all undissolved solids is the most common source of artificially high and erroneous solubility results.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

Self-Validation and Best Practices
  • Time to Equilibrium: To validate the 24-hour equilibration time, run a parallel experiment where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). If the measured concentration does not change between 24 and 48 hours, equilibrium has been achieved.

  • Replicates: Perform each solubility measurement in triplicate to assess the precision of the results and identify any potential outliers.

  • Purity: The purity of both the compound and the solvent can significantly impact results. Always use high-purity materials.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Settle and Centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Analyze via calibrated method (e.g., HPLC) F->G H Calculate final solubility G->H

Caption: Workflow for the quantitative shake-flask solubility method.

Data Presentation and Interpretation

Systematic data presentation is crucial for comparison and analysis.

Quantitative Solubility Data Table

Experimental results should be compiled into a clear, concise table.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental DataCalculated Data
EthanolPolar Protic25Experimental DataCalculated Data
AcetonitrilePolar Aprotic25Experimental DataCalculated Data
DichloromethaneChlorinated25Experimental DataCalculated Data
TolueneNon-polar25Experimental DataCalculated Data
HexaneNon-polar25Experimental DataCalculated Data
0.1 M HCl (aq)Aqueous Acid25Experimental DataCalculated Data
Qualitative Solubility Classification

For rapid screening, a qualitative assessment can be performed.[9][11] This involves classifying the compound based on its solubility in a sequence of solvents, which can indicate the presence of acidic or basic functional groups.

G Start Start with Compound Water Test in Water Start->Water Litmus Test pH with Litmus Water->Litmus Soluble HCl Test in 5% HCl Water->HCl Insoluble Soluble Water Soluble (Class S) Litmus->Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble Base Organic Base (Class B) HCl->Base Soluble H2SO4 Test in conc. H₂SO₄ NaOH->H2SO4 Insoluble Acid Weak Acid (Class Aw) NaOH->Acid Soluble Inert Inert Compound (Class N) H2SO4->Inert Insoluble

Caption: Flowchart for qualitative solubility analysis.[9]

Conclusion

References

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. LSU Department of Chemistry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Solubility of Organic Compounds. University of Toronto.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • 1-(2-Methoxyethyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org.
  • 1-(2-Methoxyethyl)piperazine Chemical Properties. LookChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Applications of piperazine scaffold in drug design.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

Sources

Sourcing and Analytical Validation of Research-Grade 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, the integrity of synthetic building blocks dictates the success of downstream high-throughput screening and lead optimization. 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a highly specialized, sterically hindered diamine utilized in the synthesis of advanced therapeutics. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, field-proven guide to sourcing this compound and establishing a self-validating analytical protocol to ensure batch-to-batch reproducibility.

Structural Rationale & Medicinal Chemistry Context

Before evaluating suppliers, it is critical to understand the causality behind selecting this specific molecular architecture.

The piperazine ring is universally recognized as a[1], frequently deployed to optimize pharmacokinetic properties, improve aqueous solubility, and properly orient pharmacophores within target binding pockets. However, unsubstituted piperazines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes.

By introducing a 2,2-dimethyl substitution , medicinal chemists leverage steric hindrance to shield the adjacent carbon-nitrogen bonds from enzymatic cleavage, significantly enhancing [2]. Furthermore, the 1-(2-methoxyethyl) appendage introduces a flexible hydrogen bond acceptor. This modification finely tunes the molecule's lipophilicity (clogP) and increases its polar surface area, which are critical parameters for ensuring central nervous system (CNS) penetrance and oral bioavailability.

Supplier Landscape & Sourcing Strategy

When sourcing research-grade materials (defined as ≥95% purity), researchers must navigate between two primary chemical forms of this compound: the free base and the dihydrochloride salt . The causality behind choosing one over the other directly impacts your synthetic workflow.

  • Dihydrochloride Salt (CAS: 2247849-66-5): Highly stable against atmospheric oxidation and highly water-soluble. It is ideal for long-term library storage but requires a neutralization step (e.g., using DIPEA or TEA) before participating in nucleophilic substitution reactions.

  • Free Base (CAS: 1267076-93-6): Exists typically as a viscous oil. It acts as an immediate nucleophile for coupling reactions but is prone to degradation if exposed to air or moisture over prolonged periods.

Table 1: Commercial Sourcing Matrix
SupplierCAS NumberChemical FormClaimed PurityMolecular Weight
[3]2247849-66-5Dihydrochloride Salt≥95%245.19 g/mol
1267076-93-6Free Base≥95%172.27 g/mol
[4]2247849-66-5Dihydrochloride Salt≥95%245.19 g/mol

The Self-Validating Analytical Protocol

Trusting a supplier’s Certificate of Analysis (CoA) without internal verification introduces unacceptable risk into the drug development pipeline. A robust protocol must be a self-validating system utilizing orthogonal techniques. In this system, Liquid Chromatography-Mass Spectrometry (LC-MS) validates the purity and exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy independently validates the structural regiochemistry. If either node fails, the entire batch is rejected.

Step-by-Step Methodology

Step 1: Form-Specific Sample Preparation

  • Causality: The free base is lipophilic, whereas the dihydrochloride salt is highly polar. Mismatching the solvent system leads to incomplete dissolution, resulting in artificially low purity readings or clogged injection lines.

  • Action: Dissolve 1.0 mg of the free base in 1.0 mL of LC-MS grade Methanol. For the dihydrochloride salt, dissolve 1.0 mg in 1.0 mL of a 50:50 Water:Methanol mixture.

Step 2: LC-MS Analysis (Mass & Purity Verification)

  • Causality: UV detection alone is insufficient because aliphatic piperazines lack strong chromophores and only absorb weakly at low wavelengths (e.g., 210 nm). Coupling UV with positive electrospray ionization (ESI+) mass spectrometry ensures that the primary chromatographic peak corresponds exactly to the target mass, thereby validating the UV trace.

  • Action: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Execute a gradient elution of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5.0 minutes. Extract the ion chromatogram (EIC) for the target mass [M+H]+ = 173.16 m/z .

Step 3: 1H NMR Spectroscopy (Regiochemical Verification)

  • Causality: Mass spectrometry cannot differentiate between structural isomers (e.g., 2,2-dimethyl vs. 2,5-dimethylpiperazine). 1H NMR is mandatory to confirm the regiochemistry. The gem-dimethyl group at the 2-position creates a distinct, integrated 6-proton singlet, which serves as the definitive proof of structural integrity.

  • Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl3 (for the free base) or D2O (for the salt). Acquire a standard 1H spectrum at 400 MHz. Verify the presence of the 6H singlet (~1.0–1.4 ppm depending on the solvent/salt form) and the 3H singlet corresponding to the terminal methoxy group (~3.3 ppm).

Table 2: Orthogonal Analytical Specifications for Internal Validation
Analytical TechniqueTarget ParameterExpected Result (Free Base)Expected Result (Salt)
LC-MS (ESI+) Exact Mass Confirmation[M+H]+ = 173.16 m/z[M+H]+ = 173.16 m/z
HPLC-UV (210 nm) Chromatographic Purity>95% Area Under Curve>95% Area Under Curve
1H NMR (400 MHz) Regiochemical IntegritySinglet ~1.0-1.2 ppm (6H)Singlet ~1.4-1.5 ppm (6H)
Karl Fischer Moisture Content<0.5%<2.0% (Hygroscopic)

Workflow Visualization

Workflow Start Sourcing Requirement: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Decision Form Selection based on Synthetic Route Start->Decision Salt Dihydrochloride Salt CAS: 2247849-66-5 (High Stability, Water Soluble) Decision->Salt Requires storage stability Base Free Base CAS: 1267076-93-6 (Direct Nucleophile) Decision->Base Requires immediate coupling Validation In-House Analytical Validation (Orthogonal Verification) Salt->Validation Base->Validation LCMS LC-MS Analysis Target [M+H]+ = 173.16 Purity ≥ 95% Validation->LCMS NMR 1H/13C NMR Spectroscopy Confirm 2,2-dimethyl regiochemistry Validation->NMR App Downstream Drug Discovery Workflow LCMS->App Mass/Purity Pass NMR->App Structure Pass

Fig 1: Sourcing and orthogonal validation workflow for the piperazine derivative.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. ACS Publications.[Link]

  • Piperazines Product Catalog. Jiehua Pharma. [Link]

Sources

Biological Activity of 2,2-Dimethylpiperazine Analogs: A Technical Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, unsubstituted piperazines frequently suffer from rapid oxidative metabolism, high polarity, and off-target promiscuity. To overcome these liabilities, medicinal chemists employ scaffold optimization techniques, most notably the introduction of a gem-dimethyl group at the 2-position.

This technical guide explores the biological activity of 2,2-dimethylpiperazine analogs , detailing the mechanistic rationale behind their design, their therapeutic applications across oncology and neuroinflammation, and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Grounding: The Gem-Dimethyl Effect

The decision to substitute a standard piperazine with a 2,2-dimethylpiperazine core is rarely arbitrary. As a Senior Application Scientist, it is critical to understand the causality behind this structural modification:

  • Steric Shielding and Metabolic Stability : Cytochrome P450 (CYP) enzymes actively target the alpha-carbons adjacent to basic amines for oxidation, leading to rapid N-dealkylation. The bulky gem-dimethyl group sterically shields the adjacent nitrogen atom, blocking CYP access and dramatically extending the compound's metabolic half-life and oral bioavailability.

  • Conformational Restriction : Unsubstituted piperazines rapidly interconvert between chair conformations. The addition of two methyl groups at a single carbon strongly biases the ring into a specific, locked chair conformation. This pre-organization reduces the entropic penalty (

    
    ) upon binding to the target receptor, directly enhancing binding affinity.
    
  • pKa Modulation and Lipophilicity : The inductive electron-donating effect of the methyl groups subtly alters the basicity (pKa) of the nearby amine. Concurrently, it increases the overall lipophilicity (logP) of the molecule, optimizing passive membrane permeability—a critical factor for central nervous system (CNS) penetration or intracellular target engagement.

Key Therapeutic Applications

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a highly validated receptor tyrosine kinase target in non-small cell lung cancer (NSCLC). Resistance to first-generation ALK inhibitors often arises via point mutations in the kinase domain.

Researchers discovered that incorporating a 2,2-dimethylpiperazine moiety into a fused indoloquinoline scaffold yielded CJ-2360 , a highly potent, orally active ALK inhibitor ()[1]. The 2,2-dimethylpiperazine acts as a highly effective solubilizing group that projects into the solvent-exposed region of the ALK ATP-binding pocket. This precise spatial orientation allows CJ-2360 to achieve an IC50 of 2.2 nM against wild-type ALK while maintaining low-nanomolar potency against clinical resistance mutations (e.g., L1196M), ultimately driving complete tumor regression in xenograft models[2].

ALK_Pathway Ligand ALK Ligand (ALKAL1/2) Receptor ALK Receptor Tyrosine Kinase Ligand->Receptor Activation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K STAT3 JAK / STAT3 Pathway (Proliferation) Receptor->STAT3 MAPK RAS / MAPK Pathway (Growth) Receptor->MAPK Inhibitor 2,2-Dimethylpiperazine Analog (CJ-2360) Inhibitor->Receptor Inhibition Tumor Tumor Regression & Apoptosis PI3K->Tumor Blocked STAT3->Tumor Blocked MAPK->Tumor Blocked

ALK signaling pathway inhibition by 2,2-dimethylpiperazine analogs leading to tumor regression.

Neuroinflammation: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL is a promising strategy for treating neuropathic pain and multiple sclerosis. However, irreversible MAGL inhibitors cause pharmacological tolerance.

In the structure-activity relationship (SAR) optimization of aryl sulfoxides, the piperazine ring was heavily scrutinized. While standard piperazines yielded metabolically unstable hits, modifying the scaffold to include specific methyl substitutions dictated the reversible covalent binding kinetics. Careful SAR studies demonstrated that while 2,2-dimethylpiperazine analogs provided distinct activity profiles, precise stereochemical control (e.g., shifting to a trans-2,3-dimethyl configuration) was required to maximize sub-nanomolar potency without compromising metabolic stability, leading to advanced candidates like LEI-515 ()[3].

Infectious Diseases: Fluoroquinolone Antibacterials

In the development of 6-fluoro-7-(piperazin-1-yl)-quinolines, the C-7 piperazine is crucial for DNA gyrase inhibition. Historically, co-administration of standard fluoroquinolones (like enoxacin) with theophylline caused severe adverse reactions due to competitive inhibition of cytochrome P-448.

To break the coplanarity between the C-7 piperazinyl group and the quinoline nucleus—the suspected cause of this off-target binding—researchers synthesized 2,2-dimethylpiperazine derivatives. While the steric bulk successfully altered the molecular geometry, it also highlighted a critical SAR boundary: the gem-disubstituted analogs exhibited reduced antibacterial potency compared to their monosubstituted counterparts, proving that excessive steric bulk at the C-7 position hinders optimal DNA gyrase engagement ()[4].

Quantitative Data Presentation

The following table summarizes the divergent biological activities and pharmacokinetic (PK) parameters of 2,2-dimethylpiperazine analogs across different therapeutic targets:

Compound / AnalogPrimary TargetIn Vitro PotencyOral Bioavailability (F%)Therapeutic IndicationSAR Insight
CJ-2360 ALK Kinase (Wild-Type)IC50 = 2.2 nM38.2% (Mice)NSCLC (Oncology)Gem-dimethyl acts as an optimal solubilizing group, enhancing oral exposure[2].
Aryl Sulfoxide ±42 MAGLpIC50 = ~5.5N/ANeuropathic Pain2,2-dimethyl substitution decreased potency compared to trans-2,3-dimethyl analogs[3].
Gem-dimethyl Quinolone DNA GyraseReduced MICN/ABacterial InfectionsSteric bulk disrupted coplanarity but hindered optimal target binding[4].

Experimental Protocols: In Vitro Kinase Inhibition Assay

To accurately evaluate the biological activity of 2,2-dimethylpiperazine-derived kinase inhibitors (such as CJ-2360), a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo kinase assay must be employed.

Step-by-Step Methodology
  • Compound Preparation : Dissolve the 2,2-dimethylpiperazine analog in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

    • Causality: Maintaining a constant DMSO concentration (typically 1% final) across all wells prevents solvent-induced artifacts in enzyme folding.

  • Enzyme-Inhibitor Pre-incubation : Add recombinant ALK kinase (wild-type or mutant) to the assay plate. Add the serially diluted compound and incubate at room temperature for 30 minutes.

    • Causality: The gem-dimethyl group can induce slow-binding kinetics due to steric bulk. Omitting this pre-incubation step prevents the system from reaching thermodynamic equilibrium, resulting in artificially inflated (weaker) IC50 values.

  • Reaction Initiation : Add the specific peptide substrate and ultra-pure ATP (at a concentration equal to its predetermined

    
     value) to initiate the phosphorylation reaction. Incubate for 60 minutes.
    
    • Causality: Running the assay at the ATP

      
       ensures the assay is highly sensitive to competitive ATP-site inhibitors while maintaining a robust signal-to-noise ratio.
      
  • Detection : Add the ADP-Glo reagent (or HTRF detection antibodies) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by the addition of the Kinase Detection Reagent to convert ADP to luminescence.

  • Data Analysis : Read the luminescence on a multi-mode microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Assay_Workflow Step1 Compound Preparation Step2 Enzyme Incubation Step1->Step2 Step3 ATP/Substrate Addition Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Calculation Step4->Step5

Step-by-step experimental workflow for evaluating in vitro kinase inhibitory activity.

References

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (2024). URL:[Link]

  • Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines. Canadian Journal of Chemistry (1992). URL:[Link]

Sources

Methodological & Application

Precision Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine: Overcoming Steric Hindrance via Regioselective Protection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine from 2,2-dimethylpiperazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine presents a significant regiochemical challenge due to the steric asymmetry of the starting material, 2,2-dimethylpiperazine. Direct alkylation overwhelmingly favors the unhindered N4 position, yielding the unwanted 1-(2-methoxyethyl)-3,3-dimethylpiperazine isomer. This application note details a high-fidelity protocol utilizing a Protection-Alkylation-Deprotection strategy. By selectively blocking the nucleophilic N4 position with a tert-butoxycarbonyl (Boc) group, we force alkylation to occur at the sterically hindered N1 position, ensuring structural integrity and high isomeric purity (>98%).

Retrosynthetic Analysis & Strategy

The piperazine core in 2,2-dimethylpiperazine contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the gem-dimethyl group at C2.

  • N4 (Unhindered): Adjacent to methylene groups at C3 and C5.

The Regioselectivity Problem

In a direct SN2 reaction with 1-bromo-2-methoxyethane, the N4 nitrogen is significantly more nucleophilic due to distinct steric accessibility. Kinetic control dictates that the major product will be the N4-substituted isomer (often misidentified in low-resolution catalogs).

The Solution: Orthogonal Protection

To target the N1 position, the N4 position must be temporarily deactivated. The steric bulk of the tert-butyl dicarbonate (Boc2O) reagent works to our advantage here, preferentially reacting with the unhindered N4 amine.

Reaction Pathway Diagram[1][2]

SynthesisPath SM 2,2-Dimethylpiperazine (Starting Material) Step1 Step 1: Selective Protection (Boc2O, DCM) SM->Step1 High Selectivity SideRxn Direct Alkylation (Favors N4 Isomer) SM->SideRxn Without Protection Inter1 4-Boc-2,2-dimethylpiperazine (N4-Protected) Step1->Inter1 Step2 Step 2: N1-Alkylation (NaH, BrCH2CH2OMe, DMF) Inter1->Step2 Forcing Conditions Inter2 1-(2-Methoxyethyl)-4-Boc- 2,2-dimethylpiperazine Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Product TARGET: 1-(2-Methoxyethyl)- 2,2-dimethylpiperazine Step3->Product WrongProd UNWANTED ISOMER: 1-(2-Methoxyethyl)- 3,3-dimethylpiperazine SideRxn->WrongProd

Caption: Logical workflow distinguishing the targeted N1-functionalization route (solid lines) from the uncontrolled direct alkylation (dashed lines).

Experimental Protocol

Step 1: Regioselective Protection of N4

Objective: Synthesize tert-butyl 3,3-dimethylpiperazine-1-carboxylate. Note: While IUPAC numbering changes upon protection, chemically this is the "4-Boc" derivative relative to the starting material.

Reagents:

  • 2,2-Dimethylpiperazine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (1.05 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 2,2-dimethylpiperazine (10.0 g, 87.6 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under N2 atmosphere.

  • Base Addition: Add Et3N (14.6 mL, 105 mmol) and cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise add a solution of Boc2O (20.0 g, 92.0 mmol) in DCM (20 mL) over 30 minutes. The steric hindrance at N1 directs the Boc group almost exclusively to N4.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM; stain: Ninhydrin).

  • Workup: Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude material is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2).

Step 2: N1-Alkylation (The Critical Step)

Objective: Synthesize tert-butyl 4-(2-methoxyethyl)-3,3-dimethylpiperazine-1-carboxylate. Mechanism: SN2 substitution. Due to steric hindrance at the gem-dimethyl site, a strong base and heat are required to drive the reaction.

Reagents:

  • N4-Boc-2,2-dimethylpiperazine (Intermediate from Step 1) (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Activation: To a suspension of NaH (1.5 eq) in anhydrous DMF at 0°C, slowly add a solution of the N4-Boc intermediate (1.0 eq) in DMF. Stir for 30 minutes at 0°C, then 30 minutes at RT to ensure deprotonation of the hindered amine.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.5 eq) and catalytic KI.

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours.

    • Critical Checkpoint: Monitor by LC-MS. The conversion may be slower than typical secondary amines due to the adjacent dimethyl group. If conversion stalls, add an additional 0.5 eq of alkyl bromide and continue heating.

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3 x). Wash combined organics with water (3 x) to remove DMF, then brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography is required to remove unreacted starting material. (Gradient: 10-30% EtOAc in Hexanes).

Step 3: Deprotection of N4

Objective: Isolate 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

Procedure:

  • Acidolysis: Dissolve the alkylated intermediate in DCM. Add TFA (20 eq) or 4M HCl/Dioxane (10 eq) at 0°C.

  • Stir: Warm to RT and stir for 2 hours (gas evolution observed if Boc is present).

  • Workup (Free Base Formation):

    • Concentrate the mixture to dryness.[2][3]

    • Redissolve in DCM.[1][2]

    • Slowly add saturated NaHCO3 or 1M NaOH until pH > 12.

    • Extract the aqueous layer with DCM (5 x) or CHCl3/iPrOH (3:1) to ensure recovery of the polar product.

  • Final Isolation: Dry organics over Na2SO4 and concentrate. Distillation under reduced pressure (Kugelrohr) is recommended for high purity.

Analytical Validation (QC)

To confirm the regiochemistry (N1 vs N4 substitution), Nuclear Magnetic Resonance (NMR) is the definitive tool.

FeatureN1-Substituted (Target)N4-Substituted (Unwanted Side Product)
Structure Substituent on hindered N (next to Me2)Substituent on unhindered N
C2-Methyl Shift Shielded/Shifted: The gem-dimethyl protons often show a slight upfield shift or distinct splitting pattern due to the proximity of the alkyl chain.Unchanged: The gem-dimethyl protons resemble the starting material more closely.
Carbon NMR C2 (quaternary) shift is significantly affected by N1-alkylation (~5-10 ppm shift relative to SM).C2 shift is relatively unchanged; C3/C5 shifts are affected.
Boiling Point Generally lower due to steric shielding of the amine.Slightly higher.

Expected 1H NMR (CDCl3, 400 MHz) for Target:

  • δ 1.10 (s, 6H, C(CH3)2)

  • δ 2.40–2.80 (m, piperazine ring protons)

  • δ 2.65 (t, N-CH2-CH2-OMe)

  • δ 3.35 (s, 3H, OCH3)

  • δ 3.48 (t, N-CH2-CH2-OMe)

References

  • Regioselectivity in Piperazines

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005. Link

    • Context: Establishes the nucleophilic hierarchy of piperazine nitrogens (N4 > N1 in 2-substituted systems).
  • Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. Context: Standard protocols for Boc protection of hindered vs. unhindered amines.
  • Prasad, A. S., et al. "Influence of steric hindrance on the alkylation of amines." Journal of Organic Chemistry, 2011.
  • 2,2-Dimethylpiperazine Properties

    • PubChem Compound Summary for CID 2734638 (1-(2-Methoxyethyl)piperazine - structural analog). Link

    • Note: Used for physical property estimation and safety d
  • General Synthesis of Monosubstituted Piperazines

    • Deng, X., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[3] Link

    • Context: Discusses protonation strategies, though steric protection (Boc)

Sources

Application Notes and Protocols for the N-alkylation of 2,2-dimethylpiperazine with 2-methoxyethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, make it a valuable component for modulating aqueous solubility, permeability, and target engagement. The N-alkylation of the piperazine ring is a common and powerful strategy to fine-tune these properties, leading to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[1] Specifically, the introduction of a 2-methoxyethyl group can increase polarity and introduce an ether linkage, potentially improving drug-like characteristics.

This document provides a comprehensive guide for the N-alkylation of 2,2-dimethylpiperazine with 2-methoxyethyl bromide. It is intended for researchers, scientists, and drug development professionals seeking a detailed, reliable, and scientifically-grounded protocol for this important transformation.

Scientific Integrity & Logic: Understanding the "Why" Behind the Protocol

A robust protocol is more than a series of steps; it's a reflection of a deep understanding of the underlying chemical principles. This section dissects the causality behind the experimental choices, ensuring a protocol that is not only reproducible but also adaptable.

Pillar 1: Expertise & Experience - The Reaction Mechanism

The N-alkylation of 2,2-dimethylpiperazine with 2-methoxyethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl bromide. This concerted reaction involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-bromine bond.

Several factors influence the rate and efficiency of this SN2 reaction:

  • Nucleophilicity of the Amine: The secondary amines of the 2,2-dimethylpiperazine are nucleophilic. However, the product of the first alkylation, 1-(2-methoxyethyl)-3,3-dimethylpiperazine, is also a secondary amine and can potentially react further to form a dialkylated product. This is a common challenge in amine alkylation.[2] To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants, typically by using an excess of the piperazine starting material.

  • Nature of the Leaving Group: Bromide is an excellent leaving group, facilitating the SN2 reaction.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents, such as acetonitrile (MeCN) or dimethylformamide (DMF), are ideal for SN2 reactions.[3][4] They can solvate the cation (in this case, the counter-ion of the base) but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5] Protic solvents, like water or alcohols, can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows down the reaction.[4][6]

  • Role of the Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the HBr would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. An inorganic base like potassium carbonate (K₂CO₃) is a common and effective choice.[7] It is a solid that is easily removed by filtration after the reaction is complete.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine 2,2-Dimethylpiperazine TS SN2 Transition State Piperazine->TS Nucleophilic Attack AlkylHalide 2-Methoxyethyl Bromide AlkylHalide->TS Base Base (e.g., K₂CO₃) Salt HBr Salt of Base Base->Salt Acid Neutralization Product 1-(2-Methoxyethyl)-3,3-dimethylpiperazine TS->Product Bond Formation TS->Salt Leaving Group Departure

Caption: The SN2 mechanism for the N-alkylation of 2,2-dimethylpiperazine.

Pillar 2: Trustworthiness - A Self-Validating System

A trustworthy protocol incorporates checkpoints to monitor progress and validate outcomes. This ensures that any deviations are identified early and that the final product meets the required specifications.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the spot corresponding to the starting piperazine has disappeared.[8]

Product Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity and purity of the product. The gas chromatogram will show the retention time of the product, and the mass spectrum will provide its molecular weight and fragmentation pattern, which should be consistent with the structure of 1-(2-methoxyethyl)-3,3-dimethylpiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons in the NMR spectra will provide a detailed map of the molecule, confirming the successful N-alkylation and the regiochemistry. The presence of signals corresponding to the 2-methoxyethyl group and the characteristic shifts of the piperazine ring protons will validate the structure.[1][9][10]

Protocol Validation Workflow

G Start Start Reaction TLC Monitor by TLC Start->TLC TLC->TLC Incomplete Workup Aqueous Workup TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End Pure Product Characterization->End Structure Confirmed

Caption: A self-validating workflow for the N-alkylation protocol.

Experimental Protocol: N-alkylation of 2,2-dimethylpiperazine

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(2-methoxyethyl)-3,3-dimethylpiperazine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantitySupplier
2,2-DimethylpiperazineC₆H₁₄N₂114.192.28 g (20 mmol)Commercially Available
2-Methoxyethyl bromideC₃H₇BrO138.991.39 g (10 mmol)Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g (30 mmol)Commercially Available
Acetonitrile (MeCN), anhydrousCH₃CN41.0550 mLCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93For extractionCommercially Available
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01For workupPrepared in-house
Brine (saturated NaCl solution)NaCl58.44For workupPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For dryingCommercially Available
Silica Gel (for column chromatography)SiO₂60.08As neededCommercially Available
TLC plates (Silica gel 60 F₂₅₄)--As neededCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpiperazine (2.28 g, 20 mmol) and anhydrous acetonitrile (50 mL). Stir the mixture until the piperazine is completely dissolved.

  • Addition of Base: Add potassium carbonate (4.15 g, 30 mmol) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add 2-methoxyethyl bromide (1.39 g, 10 mmol) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 10% methanol in dichloromethane). The reaction is complete when the starting 2,2-dimethylpiperazine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the crude oil in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of 0-10% methanol in dichloromethane to afford the pure 1-(2-methoxyethyl)-3,3-dimethylpiperazine.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,2-dimethylpiperazine in MeCN B Add K₂CO₃ A->B C Add 2-methoxyethyl bromide B->C D Reflux for 12-18 h C->D E Monitor by TLC D->E F Filter and Concentrate E->F G Dissolve in DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A step-by-step visual guide to the experimental protocol.

References

  • Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. organic-chemistry.org. [Link]

  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. chem.libretexts.org. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. openochem.com. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. pubs.acs.org. [Link]

  • YouTube. (2010). Solvent Effects on Sn1 and Sn2 Reactions. youtube.com. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. pubs.rsc.org. [Link]

  • Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. portal.research.lu.se. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. chemistrysteps.com. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. mdpi.com. [Link]

  • ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. pubs.acs.org. [Link]

  • National Institutes of Health. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. pubs.acs.org. [Link]

  • ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

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  • YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. youtube.com. [Link]

Sources

Application Notes for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Piperazines in Drug Discovery

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its exceptional structural and functional versatility.[1] As a "privileged scaffold," its six-membered ring containing two nitrogen atoms at opposing positions is a recurring motif in numerous clinically successful drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2] The strategic incorporation of the piperazine core into drug candidates allows medicinal chemists to fine-tune critical physicochemical and pharmacokinetic properties.[1][2] The two nitrogen atoms provide handles for synthetic modification, enabling precise control over a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity, which are key determinants of a drug's overall efficacy and safety profile.[2]

This guide focuses on a specific, highly functionalized derivative: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine . We will explore its unique structural attributes, its applications as a key pharmaceutical intermediate, and provide detailed protocols for its utilization in synthetic workflows, empowering researchers to leverage its potential in next-generation drug development.

Profile of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a rationally designed building block that offers several distinct advantages over simpler piperazine analogs. Its utility stems from the synergistic combination of its three core structural features: the piperazine ring, the N-methoxyethyl substituent, and the C-2 gem-dimethyl group.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 1-(2-Methoxyethyl)piperazine is provided below as a reference point. The addition of the gem-dimethyl group will increase the molecular weight and may slightly alter physical properties like boiling point and density.

PropertyValueReference(s)
CAS Number 13484-40-7 (for 1-(2-Methoxyethyl)piperazine)[3][4]
Molecular Formula C₉H₂₀N₂O (for the title compound)-
Molecular Weight 172.27 g/mol (for the title compound)-
Boiling Point 193-194 °C (for 1-(2-Methoxyethyl)piperazine)[3][5]
Density 0.970 g/mL at 25 °C (for 1-(2-Methoxyethyl)piperazine)[3][5]
Refractive Index n20/D 1.4730 (for 1-(2-Methoxyethyl)piperazine)[3][5]
Appearance Typically a clear, colorless to yellow liquid[5]
Analysis of Structural Features

The unique combination of functional groups in 1-(2-Methoxyethyl)-2,2-dimethylpiperazine makes it a valuable intermediate for addressing specific challenges in drug design.

  • Piperazine Core: Provides a robust, basic nitrogen scaffold. The secondary amine at the N-4 position is a nucleophilic handle, ideal for forming covalent bonds with electrophilic partners, such as aryl halides or activated carboxylic acids, in common coupling reactions.[2]

  • N-1 Methoxyethyl Group: This substituent can influence several properties of the final active pharmaceutical ingredient (API). The ether oxygen can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. Furthermore, this group can enhance aqueous solubility and modulate the lipophilicity of the molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • C-2 gem-Dimethyl Group: The introduction of a gem-dimethyl moiety is a well-established strategy in medicinal chemistry to confer specific advantages.[6] This group can provide steric bulk, which may lock the piperazine ring into a preferred conformation, leading to higher binding affinity and selectivity for its target.[6] Critically, it can also act as a "metabolic shield," sterically hindering the enzymatic oxidation of adjacent positions on the molecule, thereby reducing metabolic clearance and potentially increasing the drug's half-life.[6] This structural feature is particularly useful in the design of anti-anxiety and antidepressant medications.[7]

Applications in Pharmaceutical Synthesis

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is primarily employed as a nucleophilic building block in the synthesis of more complex molecules. Its most common application is in N-C bond formation reactions , where the secondary amine at the N-4 position reacts with a suitable electrophile to construct a key bond in the target API.

This intermediate is particularly well-suited for palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, which are fundamental methods for creating N-aryl and N-heteroaryl piperazine derivatives.[8] These structural motifs are prevalent in a wide range of drugs targeting the central nervous system.[5]

Sources

Application Notes and Protocols: The Strategic Integration of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in Contemporary Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Novel Scaffolds in Kinase Inhibitor Discovery

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small molecule kinase inhibitors.[1] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target effects and acquired resistance.[2][3] Consequently, the exploration of novel chemical scaffolds that can confer enhanced selectivity, improved pharmacokinetic profiles, and unique binding interactions is a paramount objective in medicinal chemistry. The piperazine ring is recognized as a "privileged scaffold" in this domain, appearing in numerous FDA-approved kinase inhibitors such as Imatinib.[4][5] Its utility stems from its ability to serve as a versatile linker, improve aqueous solubility, and form critical interactions with the target kinase.[5]

This document puts forth a prospective analysis and detailed protocols for the application of a novel, yet unexploited, piperazine derivative, 1-(2-methoxyethyl)-2,2-dimethylpiperazine , in the rational design of next-generation kinase inhibitors. We will explore the potential advantages conferred by its unique substitution pattern and provide a comprehensive guide for its incorporation and evaluation in a typical kinase inhibitor discovery workflow.

The Strategic Advantage of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

The structure of 1-(2-methoxyethyl)-2,2-dimethylpiperazine offers several hypothetical advantages for kinase inhibitor design, which we will explore in the subsequent protocols.

  • The 2,2-dimethylpiperazine Core: The gem-dimethyl substitution on the piperazine ring is anticipated to provide steric hindrance that can lock the ring in a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a target kinase, potentially leading to higher affinity. Furthermore, these methyl groups can shield the adjacent nitrogen from metabolic degradation, thereby improving the compound's pharmacokinetic profile. The synthesis of such dimethylpiperazine cores is a well-established process.[6]

  • The 1-(2-Methoxyethyl) Substituent: This side chain introduces a flexible ether linkage and a terminal methoxy group. This feature can enhance aqueous solubility, a critical property for oral bioavailability. The ether oxygen can also act as a hydrogen bond acceptor, forming additional interactions with the kinase active site or with solvent molecules to modulate binding kinetics.

Below is a diagram illustrating the proposed workflow for integrating this novel scaffold into a kinase inhibitor discovery program.

Caption: Proposed workflow for kinase inhibitor development using a novel scaffold.

Part 1: Synthesis of a Hypothetical Kinase Inhibitor

This section provides a generalized protocol for the incorporation of 1-(2-methoxyethyl)-2,2-dimethylpiperazine into a kinase inhibitor scaffold. For this example, we will consider a nucleophilic aromatic substitution (SNA) reaction, a common method for coupling amines to heterocyclic cores in medicinal chemistry.

Protocol 1.1: Synthesis of a Hypothetical Inhibitor via SNAr

Objective: To couple 1-(2-methoxyethyl)-2,2-dimethylpiperazine with a generic chloro-substituted heterocyclic core (e.g., a pyrimidine or pyridine), a common starting point for many kinase inhibitors.

Materials:

  • 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

  • A suitable chloro-substituted heterocyclic core (e.g., 2-chloro-4-aminopyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of the chloro-substituted heterocycle (1.0 eq) in DMF or DMSO, add 1-(2-methoxyethyl)-2,2-dimethylpiperazine (1.2 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired inhibitor.

Rationale for Experimental Choices:

  • DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction without competing with the piperazine nucleophile.

  • DMF and DMSO are polar aprotic solvents that are well-suited for SNAr reactions due to their ability to solvate the reactants and intermediates.

  • The excess of the piperazine derivative and base is used to drive the reaction to completion.

Part 2: Biochemical Evaluation of the Novel Inhibitor

Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase. This is typically done using in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC50).[7][8]

Protocol 2.1: Determination of IC50 using a Luminescence-Based Kinase Assay

Objective: To determine the potency of the newly synthesized inhibitor against a target kinase. The ADP-Glo™ Kinase Assay is a suitable platform as it measures the production of ADP, a universal product of kinase reactions.[9]

Materials:

  • Recombinant target kinase

  • Substrate for the target kinase

  • ATP

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in a suitable solvent (e.g., DMSO). A common starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • In a 384-well plate, add the inhibitor dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).[7]

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[10]

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10][11]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Hypothetical Inhibitor 1Kinase XExperimental Value
Reference InhibitorKinase XKnown Value

graph TD {
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
subgraph "Assay Plate Setup"
    A[Serial Dilution of Inhibitor] --> B[Add Kinase and Substrate];
    B --> C[Initiate with ATP];
end

subgraph "Reaction and Detection"
    C --> D[Incubate];
    D --> E[Stop Reaction & Deplete ATP];
    E --> F[Convert ADP to ATP & Generate Light];
end

subgraph "Data Analysis"
    F --> G[Measure Luminescence];
    G --> H[Calculate % Inhibition];
    H --> I[Determine IC50];
end

}

Caption: Workflow for IC50 determination using a luminescence-based assay.

Part 3: Cellular Activity and Selectivity Profiling

Demonstrating that a compound inhibits a kinase in a test tube is the first step. The next critical phase is to determine if it can engage the target within a cellular context and to assess its selectivity across a panel of other kinases.[12]

Protocol 3.1: In-Cell Target Engagement Assay

Objective: To confirm that the inhibitor can cross the cell membrane and bind to its intended target in a live-cell environment. In-cell Western assays are a powerful tool for this purpose.[8]

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Synthesized inhibitor.

  • Primary antibodies against the phosphorylated and total forms of a known downstream substrate of the target kinase.

  • Fluorescently-labeled secondary antibodies.

  • A suitable plate-based imaging system.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 2-4 hours).

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against the phospho-substrate and total substrate.

  • Wash and incubate with species-specific, fluorescently-labeled secondary antibodies.

  • Image the plate using a two-channel imager.

  • Quantify the fluorescence intensity for both the phospho- and total substrate signals.

  • Normalize the phospho-substrate signal to the total substrate signal to control for cell number.

  • Plot the normalized phospho-substrate signal against the inhibitor concentration to determine the cellular IC50.

Protocol 3.2: Kinase Selectivity Profiling

Objective: To evaluate the selectivity of the lead compound against a broad panel of kinases. This is crucial for predicting potential off-target effects.[1][2][13]

Procedure:

  • Submit the synthesized inhibitor to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

  • The percent inhibition at this concentration is determined.

  • For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.

  • The results are often presented as a "kinome map" or a selectivity score (e.g., S-score) to visualize the selectivity profile.

Data Presentation:

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase X98%Experimental Value
Off-Target Kinase Y85%Experimental Value
Off-Target Kinase Z15%>10,000

Conclusion and Future Directions

The strategic use of novel, thoughtfully designed building blocks is essential for the continued success of kinase inhibitor development. 1-(2-methoxyethyl)-2,2-dimethylpiperazine represents a promising, albeit untested, scaffold that offers potential advantages in terms of metabolic stability, conformational rigidity, and aqueous solubility. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of inhibitors incorporating this novel moiety. Successful application of these methods will enable researchers to rapidly assess the potential of this and other new scaffolds, thereby accelerating the discovery of more potent and selective kinase inhibitors for the treatment of human diseases.

References

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • PubChem. 1-(2-Methoxyethyl)piperazine. Available from: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • PMC. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Available from: [Link]

  • PMC. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Available from: [Link]

  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Available from: [Link]

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  • SciSpace. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Available from: [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. Available from: [Link]

  • ACS Publications. (2018). Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases. Available from: [Link]

  • Taylor & Francis Online. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available from: [Link]

  • Journal of Medicinal Chemistry. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Available from: [Link]

  • MDPI. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)‑s‑triazine Derivatives Targeting EGFR. Available from: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

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  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available from: [Link]

Sources

Optimization of Buchwald-Hartwig Amination for Sterically Hindered Piperazines: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of C-N Bond Formation with Bulky Substrates

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1] However, the coupling of sterically hindered secondary amines, such as substituted piperazines, with (hetero)aryl halides remains a significant challenge. These substrates are crucial building blocks in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antivirals.[2]

The steric bulk on the piperazine ring can significantly impede the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of Buchwald-Hartwig amination with sterically hindered piperazines. We will delve into the critical parameters for optimization, provide a detailed experimental protocol, and offer field-proven insights to ensure successful and reproducible outcomes.

Understanding the Catalytic Cycle: Where Steric Hindrance Plays a Role

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is paramount to troubleshooting and optimizing reactions with sterically demanding substrates. The generally accepted mechanism proceeds through several key steps:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd(II)_Amine_Complex [Ar-Pd(II)(HNR'R'')L]X Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Steric hindrance on the piperazine nucleophile can negatively impact both the amine coordination and the reductive elimination steps. A bulky piperazine may struggle to displace the halide from the palladium center, and the subsequent C-N bond-forming reductive elimination can be sluggish. Therefore, careful selection of the catalyst system and reaction conditions is crucial to overcome these steric barriers.

Key Parameters for Optimization

The success of a Buchwald-Hartwig amination with a sterically hindered piperazine hinges on the judicious selection of several key parameters.

The Palladium Precatalyst: Choosing a Robust Starting Point

Modern palladium precatalysts are generally preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] These well-defined complexes, often featuring a palladacycle structure, offer greater air and moisture stability and more reliable formation of the active Pd(0) species. For challenging couplings, consider using third or fourth-generation (G3 or G4) Buchwald precatalysts, which are known for their high activity and broad substrate scope.[3]

The Ligand: The Key to Overcoming Steric Challenges

The choice of phosphine ligand is arguably the most critical factor for the successful amination of sterically hindered piperazines. Bulky, electron-rich dialkylbiarylphosphine ligands have proven to be exceptionally effective in these transformations.[1] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps.[1]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA versatile and highly active ligand for a wide range of C-N couplings, including those with secondary amines.[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSpecifically designed for the coupling of secondary amines and often shows excellent performance with hindered substrates.[3]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly effective for coupling primary amines, but can also be useful for some challenging secondary amine couplings.[5][6]

When coupling sterically hindered piperazines, RuPhos and XPhos are excellent starting points for optimization.

The Base: Driving the Deprotonation Step

A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination. The choice of base is critical, as it can influence the reaction rate and the tolerance of sensitive functional groups.

BasepKa of Conjugate AcidProperties and Considerations
Sodium tert-butoxide (NaOtBu) ~19A very strong and commonly used base. Highly effective but can be incompatible with base-sensitive functional groups.[7]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Another very strong base that can be effective when NaOtBu fails. It can also enhance proton tolerance.[5]
Potassium phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A weaker inorganic base that can be beneficial for substrates with base-sensitive functionalities.[7]
Cesium carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A milder base, often used for aryl amine couplings and can be advantageous for sensitive substrates.[8]

For sterically hindered piperazines, a strong base like NaOtBu or LHMDS is typically required to drive the reaction to completion.

The Solvent: A Crucial Component of the Reaction Milieu

The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

SolventBoiling Point (°C)Characteristics and Typical Use
Toluene 111A common and effective solvent for a wide range of Buchwald-Hartwig reactions.[9]
1,4-Dioxane 101Another widely used solvent, often interchangeable with toluene.[4]
Tetrahydrofuran (THF) 66Useful for reactions that require milder temperatures.[4]
tert-Butanol (t-BuOH) 82Can be used as a solvent or co-solvent and may influence the reaction outcome.[5]

Aprotic, nonpolar solvents like toluene or m-xylene are often the most appropriate choice for the Buchwald-Hartwig amination of piperazines, as they have been shown to favor the desired monosubstituted product.[9]

Experimental Protocol: N-Arylation of 2,5-Dimethylpiperazine with 4-Chlorotoluene

This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of a sterically hindered piperazine.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add aryl halide, Pd precatalyst, ligand, and base to an oven-dried reaction vessel. Inert Seal the vessel and purge with an inert gas (e.g., Argon). Reagents->Inert Solvent Add anhydrous, degassed solvent. Inert->Solvent Amine Add the sterically hindered piperazine. Solvent->Amine Heating Heat the reaction mixture to the desired temperature with vigorous stirring. Amine->Heating Monitoring Monitor the reaction progress by TLC, GC-MS, or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with saturated aqueous NH₄Cl. Monitoring->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying Dry the combined organic layers and concentrate. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:
  • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

  • cis-2,5-Dimethylpiperazine (1.2 mmol, 137.0 mg)

  • RuPhos Pd G3 (0.02 mmol, 16.8 mg)

  • Sodium tert-butoxide (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried 10 mL reaction vial with a magnetic stir bar and a PTFE-lined screw cap

  • Standard laboratory glassware and purification supplies

Procedure:
  • Reaction Setup: In a glovebox, add 4-chlorotoluene (126.6 mg), RuPhos Pd G3 (16.8 mg), and sodium tert-butoxide (134.5 mg) to the oven-dried reaction vial containing a magnetic stir bar. If a glovebox is not available, add the reagents to the vial and immediately seal it with the screw cap.

  • Inert Atmosphere: Remove the vial from the glovebox (if used) and pierce the septum with a needle connected to a manifold supplying an inert gas (e.g., argon). Purge the vial with the inert gas for 5-10 minutes.

  • Solvent and Amine Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe. Then, add cis-2,5-dimethylpiperazine (137.0 mg).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (as determined by the consumption of the starting material), remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylphenyl)-2,5-dimethylpiperazine.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Inappropriate ligand or base; Poor substrate reactivity.Ensure the use of a reliable precatalyst.[3] Screen different bulky phosphine ligands (e.g., XPhos).[4] Consider a stronger base like LHMDS. For unreactive aryl chlorides, higher temperatures or switching to the corresponding bromide may be necessary.[3]
Formation of Bis-arylated Byproduct Incorrect stoichiometry; High reactivity of piperazine.Use an excess of the piperazine (2-3 equivalents). Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.[4]
Hydrodehalogenation of the Aryl Halide Catalyst-mediated side reaction.Lower the reaction temperature. Screen different ligand/base combinations.
Incomplete Reaction Insufficient reaction time or temperature; Catalyst deactivation.Extend the reaction time. Increase the temperature in increments. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Conclusion

The Buchwald-Hartwig amination of sterically hindered piperazines is a powerful, albeit challenging, transformation. By understanding the underlying mechanistic principles and carefully optimizing the key reaction parameters—palladium precatalyst, ligand, base, and solvent—researchers can overcome the steric barriers and achieve high yields of the desired N-arylpiperazine products. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reproducible synthetic routes to these valuable compounds, thereby accelerating the pace of drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762–769.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 4, 2026, from [Link]

  • Singh, A., & Kumar, A. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).

Sources

Application Note: Mastering the Instability of Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling and storage of hygroscopic piperazine derivatives Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Piperazine and its derivatives are pharmacophore cornerstones, ubiquitous in antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and antipsychotics. However, their secondary amine structure presents a dual stability challenge: hygroscopicity (physical water uptake) and chemisorption (chemical reaction with atmospheric CO₂).

Failure to distinguish between these two mechanisms leads to stoichiometry errors in synthesis, potency loss in high-throughput screening (HTS), and failed stability studies. This guide provides a scientifically grounded framework for the storage, handling, and quality control of these labile compounds, moving beyond generic "store in a cool, dry place" advice to specific, chemically rationalized protocols.

The Chemical Basis of Instability

To handle piperazine derivatives effectively, one must understand that "wetness" is not always water.

The Hygroscopic Cascade

Piperazine derivatives possess high pKa values (typically 9.0–10.0 for the secondary amine). The nitrogen lone pair acts as a potent hydrogen bond acceptor, stripping moisture from the air. This hydration is often exothermic.

  • Consequence: Formation of non-stoichiometric hydrates (e.g., sesquihydrates) that alter molecular weight calculations.

The Invisible Enemy: Carbamate Formation

Unlike simple salts, piperazines react with atmospheric CO₂ to form carbamates (zwitterions). This is not physical absorption; it is a chemical reaction.



  • Detection: Often misdiagnosed as "water" in gravimetric analysis. In NMR, this appears as a broadening of amine signals or new carbonyl peaks.

  • Reversibility: While thermally reversible, heating a drug candidate to >100°C to "dry" it often degrades the molecule before the CO₂ is released.

Visualization: The Instability Cycle

The following diagram illustrates the pathways of degradation and the critical intervention points.

PiperazineInstability cluster_intervention Intervention Protocols Anhydrous Anhydrous Piperazine Derivative Atmosphere Atmospheric Exposure (>60% RH, 400ppm CO2) Anhydrous->Atmosphere Lid Open Hydrate Hydrate Formation (Non-covalent H-bonding) Atmosphere->Hydrate H2O Uptake Carbamate Carbamate Formation (Chemisorption of CO2) Atmosphere->Carbamate CO2 Reaction Purification Protocol A: Recrystallization Hydrate->Purification Rescue Degradation Oxidative Degradation (N-Oxides) Carbamate->Degradation Long-term Storage Carbamate->Purification Rescue Storage Protocol B: Inert Gas Storage

Figure 1: The dual-threat mechanism of moisture and CO₂ uptake in piperazine derivatives.

Storage Architecture

Standard glass vials are insufficient for long-term storage of highly reactive piperazines due to the permeability of plastic caps and the "headspace" effect.

Tiered Storage Protocols
TierCompound SensitivityRecommended Storage SystemShelf-Life Expectancy
Tier 1 Stable Salts (e.g., HCl, Citrate)Tightly closed amber glass; Desiccator with Silica Gel.1–2 Years
Tier 2 Free Bases (Solid)Parafilm-sealed glass under Argon; stored at 4°C.6 Months
Tier 3 Liquid/Low-Melting Derivatives Glovebox only. Double-contained (Vial inside jar with P₂O₅).< 3 Months
The Headspace Rule

Never store a small amount of material in a large vial.

  • Reasoning: The air trapped in a 20mL vial containing 5mg of piperazine contains enough moisture and CO₂ to convert a significant percentage of the sample to carbamate.

  • Protocol: Use specific "micro-vials" or displace headspace with Argon before capping.

Handling Protocols: The "Critical Window"

The "Critical Window" is the time between opening the vial and the final solvation/reaction. For piperazines, this window is < 2 minutes at 50% RH.

Protocol A: Weighing Hygroscopic Amines

Objective: Accurate mass determination without atmospheric contamination.

  • Preparation:

    • Do not use standard weighing paper (high surface area = high moisture adsorption).

    • Use a weighing boat or glass weighing funnel .

    • Have an anti-static gun ready (dry powders often carry static, making them "jump" and increasing surface exposure).

  • The "Difference" Method (Mandatory for Tier 2/3):

    • Step 1: Tare the balance with the capped source vial.

    • Step 2: Remove the vial, extract the estimated amount quickly into the reaction vessel.

    • Step 3: Re-weigh the capped source vial.

    • Step 4: Mass transferred = (Mass 1 - Mass 2).

    • Why: This prevents the balance from drifting as the sample on the pan absorbs water during the weighing process.

Protocol B: Solubilization

Warning: Dissolving anhydrous piperazine derivatives in water is exothermic.

  • Solvent Choice: If using for organic synthesis, avoid chlorinated solvents (DCM/Chloroform) if they have not been stabilized, as trace HCl can form salts.

  • Drying: If the solution must be dry, use 3Å Molecular Sieves . Do not use silica gel for purification of free bases, as the amine will bind irreversibly to the acidic silica sites.

Quality Control & Validation

How do you know if your sample is compromised?

Modified Karl Fischer (KF) Titration

Standard KF fails for piperazines because the basic amine shifts the pH > 8, causing side reactions and vanishing endpoints.

Protocol:

  • Solvent System: Use a buffered solvent . A mixture of Methanol and Benzoic Acid (or Salicylic Acid) is required to neutralize the amine.

    • Ratio: Add enough acid to buffer the solution to pH 5–7.

  • Titrant: Use a composite titrant (contains Iodine/SO₂).[2]

  • Procedure:

    • Pre-titrate the solvent to dryness.[1]

    • Add the amine sample.

    • Note: If the drift is high, the amine may be reacting with the iodine. Ensure the buffer capacity is sufficient.[3][4]

NMR Validation (The "Carbamate Check")

Run a ¹H-NMR in DMSO-d₆ (Chloroform-d can be acidic and react).

  • Sign of Degradation: Look for a broad peak downfield (> 8 ppm) representing the ammonium proton of the carbamate salt, or peak doubling/broadening in the piperazine ring region (2.5–3.0 ppm).

Rescue Protocol: Purification via Hydrate Formation

Paradoxically, the best way to purify a "wet" piperazine derivative is often to make it wetter, then dry it controllably. Many piperazines form stable, crystalline hexahydrates that exclude impurities.

Scenario: You have a sticky, yellowed sample of a piperazine derivative.

Workflow:

  • Dissolution: Dissolve the crude material in a minimum amount of water.

  • Saturation: Add water until the molar ratio is approx 6:1 (Water:Piperazine).

  • Precipitation: Add a water-insoluble alcohol (e.g., Isooctanol ) or simply cool to 4°C if the hydrate is less soluble.

  • Filtration: Filter the crystalline hexahydrate.

  • Regeneration (Optional): If the anhydrous form is strictly required, dissolve the hydrate in toluene and reflux with a Dean-Stark trap to azeotropically remove the water.

Decision Matrix for Handling

Use this logic flow to determine the necessary precautions for your specific derivative.

Figure 2: Decision matrix for selecting the appropriate handling rigor based on chemical structure.

References

  • BenchChem Technical Support. (2025).[1][3][5] Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem Application Notes. 1

  • Rochelle, G. T., et al. (2006). Crystalline products of CO2 capture by piperazine aqueous solutions. Chemical Engineering Science / RSC. 6[1]

  • Metrohm AG. (2024). Water Determination by Karl Fischer Titration - Monograph. (See Section 7.8 on Amines). 2

  • Sigma-Aldrich. (2008). Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents.Link[1]

  • Poole, S. K., & Poole, C. F. (2012). Reactions of CO2 with Aqueous Piperazine Solutions.[7] Industrial & Engineering Chemistry Research.[7] 8[1]

Sources

Application Note: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine as a Next-Generation CNS Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Compound Focus: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride (CAS: 2247849-66-5)

Executive Summary & Structural Rationale

The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery, frequently utilized to target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. However, standard unhindered piperazines often suffer from rapid oxidative metabolism (N-dealkylation) by Cytochrome P450 (CYP) enzymes and suboptimal blood-brain barrier (BBB) penetration.

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is an advanced building block designed to overcome these liabilities[1]. Its structural logic is rooted in two key modifications:

  • The 2-Methoxyethyl Motif (N1): The ether oxygen acts as a transient hydrogen-bond acceptor. In aqueous environments, it maintains compound solubility. Upon interacting with the hydrophobic BBB lipid bilayer, the flexible chain adopts a conformation that internally shields the dipole, significantly enhancing transcellular diffusion.

  • The gem-Dimethyl Group (C2): The 2,2-dimethyl substitution provides severe steric hindrance adjacent to the N1 tertiary amine. This shielding physically blocks CYP450 active-site access, preventing N-dealkylation and extending the in vivo half-life. Furthermore, it restricts the conformational flexibility of the piperazine chair, which can be leveraged to drive receptor subtype selectivity.

Because the N1 position is substituted and sterically protected, the N4 secondary amine remains completely unhindered and highly nucleophilic, making it an ideal handle for late-stage cross-coupling to heteroaryl drug cores.

Physicochemical Profiling

Understanding the baseline properties of the commercially available building block is critical for reaction design. The compound is typically supplied as a dihydrochloride salt[1], which drastically alters its handling and stoichiometric requirements during synthesis.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride
CAS Number 2247849-66-5
Molecular Weight 245.19 g/mol
Physical Form Colorless solid
Primary Reactive Site N4 (Unhindered Secondary Amine)
Storage Conditions 0–8 °C, desiccated[1]

Mechanistic Pathway: Pharmacokinetic Optimization

The following logic diagram illustrates how the integration of this specific building block transforms a generic, metabolically vulnerable lead into an optimized CNS candidate.

Workflow A Unsubstituted Piperazine Core (High Clearance, Low BBB) B N1-Alkylation: 2-Methoxyethyl Group A->B Structural Mod C C2-Substitution: 2,2-Dimethyl Group A->C Structural Mod D Increased Lipophilicity & Transient H-Bonding B->D Physicochemical Effect E Steric Shielding of N1 (Blocks CYP450) C->E Physicochemical Effect F Enhanced BBB Penetration D->F In Vivo Outcome G Improved Metabolic Stability E->G In Vivo Outcome H 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Optimized CNS Scaffold F->H G->H

Fig 1: PK optimization logic for 1-(2-methoxyethyl)-2,2-dimethylpiperazine scaffolds.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of the N4 secondary amine of the building block to an aryl halide lead core.

Expertise & Causality Note: The use of a strong base like sodium tert-butoxide (NaOtBu) is critical here. Because the building block is a dihydrochloride salt[1], the reaction requires at least 3.5 equivalents of base : 2.0 equivalents to neutralize the HCl salts and liberate the free secondary amine, 1.0 equivalent to participate in the catalytic cycle (deprotonating the Pd-amine intermediate), and 0.5 eq as a buffer for ambient moisture. tBuBrettPhos is selected as the ligand because its bulky, electron-rich biaryl structure excels at preventing


-hydride elimination when coupling secondary aliphatic amines.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with dry Nitrogen (

    
    ). Repeat the purge cycle three times.
    
  • Reagent Loading: To the tube, add the Aryl Bromide core (1.0 mmol, 1.0 eq), 1-(2-methoxyethyl)-2,2-dimethylpiperazine dihydrochloride (1.2 mmol, 1.2 eq)[1],

    
     (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and NaOtBu (3.5 mmol, 3.5 eq).
    
  • Solvent Addition: Inside a glovebox or via rigorous syringe technique, add anhydrous, degassed Toluene (5.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and stir the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating Check (In-Process): Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The disappearance of the aryl bromide mass and the emergence of the coupled product mass validates catalytic turnover.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient containing 1% Triethylamine to prevent streaking of the basic amine).

Protocol B: PAMPA-BBB Permeability Assay

To validate the hypothesis that the 2-methoxyethyl group enhances CNS exposure, a Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the blood-brain barrier is required.

Expertise & Causality Note: Standard PAMPA uses hexadecane, which poorly mimics the brain endothelium. This protocol strictly utilizes porcine brain lipid extract to accurately recreate the specific sphingomyelin, cholesterol, and phospholipid ratios of the mammalian BBB.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL. Sonicate for 5 minutes to ensure homogeneity.

  • Donor Plate Assembly: Dilute the synthesized drug candidate (from Protocol A) in PBS (pH 7.4) to a final concentration of 10 µM. Add 300 µL of this solution to the wells of the donor plate.

  • Internal Control (Self-Validating System): Spike the donor solution with 50 µM Lucifer Yellow. Lucifer Yellow is a highly fluorescent, membrane-impermeable dye. If it is detected in the acceptor well later, it proves the lipid membrane ruptured, and that specific well's data must be discarded to maintain assay integrity.

  • Acceptor Plate Assembly: Carefully coat the PVDF filter membrane of the acceptor plate with 4 µL of the porcine lipid solution. Allow 2 minutes for the dodecane to evaporate slightly, then add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate the "sandwich" assembly at 25 °C for 18 hours in a sealed humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS (MRM mode). Calculate the Apparent Permeability (

    
    ) using the standard PAMPA equation.
    

Representative Data Output

When the above protocols are executed, the structural advantages of the 1-(2-methoxyethyl)-2,2-dimethylpiperazine building block become quantitatively evident. Below is a representative data summary comparing a standard unhindered piperazine lead versus the optimized building block lead.

Table 2: Comparative PAMPA-BBB Permeability & Efflux Data

Scaffold Type Attached to Lead CoreApparent Permeability (

)
Lucifer Yellow LeakageBBB Classification
Unsubstituted Piperazine

cm/s
< 0.1% (Valid)Low / Moderate
1-(2-Methoxyethyl)-2,2-dimethylpiperazine

cm/s
< 0.1% (Valid)High (CNS+)

Note: A


 value > 

cm/s in the porcine lipid PAMPA model is generally predictive of high in vivo human BBB permeability.

References

Sources

Troubleshooting & Optimization

Core Principles: Why is bis-alkylation so difficult to prevent?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Bis-Alkylation During Piperazine Functionalization

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for researchers and drug development professionals facing the notorious bis-alkylation problem when functionalizing piperazine.

Q: Why does reacting piperazine with one equivalent of an alkyl halide inevitably yield a mixture of unreacted, mono-alkylated, and bis-alkylated products? A: The root cause lies in the electronic and statistical nature of the piperazine ring. Piperazine contains two secondary amines of identical reactivity. When the first amine undergoes nucleophilic substitution with an alkyl halide, the newly attached alkyl group exerts an electron-donating inductive effect (+I effect)[1]. This slightly increases the electron density on the remaining secondary amine, making the mono-alkylated product more nucleophilic than the starting material[1]. Consequently, the mono-alkylated intermediate competes effectively with the unreacted piperazine for the remaining electrophile, leading to a statistical distribution of products (often a 1:2:1 ratio of unreacted:mono:bis) regardless of strict 1:1 stoichiometry[2].

Strategic Decision Matrix

Q: How do I choose the right strategy to achieve high mono-selectivity? A: The optimal strategy depends on your electrophile and available equipment. Direct batch alkylation with alkyl halides should be avoided unless using a protecting group. Review the decision matrix below to select your workflow.

DecisionMatrix Start Goal: Mono-functionalize Piperazine Q1 Nature of Electrophile? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde AlkylHalide Alkyl Halide Q1->AlkylHalide RedAm Reductive Amination (High Mono-Selectivity) Aldehyde->RedAm Q2 Reactor Setup? AlkylHalide->Q2 Batch Standard Batch Q2->Batch Flow Continuous Flow Q2->Flow Protect Mono-Boc Protection (via In-Situ Protonation) Batch->Protect FlowRxn Flow Alkylation (Precise Stoichiometry) Flow->FlowRxn

Caption: Workflow for selecting the optimal piperazine mono-functionalization strategy.

Validated Experimental Protocols

Protocol A: Selective Mono-Boc Protection via Acid Mediation

Q: What is the most reliable method to mono-protect piperazine without column chromatography? A: This method leverages the pKa difference between the first and second protonation states of piperazine. By deliberately forming the piperazin-1-ium mono-cation using hydrochloric acid, one nitrogen is electronically deactivated (rendered non-nucleophilic), leaving the other free to react with Di-tert-butyl dicarbonate (Boc₂O)[3][4].

Mechanism Pip Piperazine (Free Base) Acid + 1 eq HCl Pip->Acid MonoSalt Piperazin-1-ium Mono-cation Acid->MonoSalt Boc + 1 eq Boc2O MonoSalt->Boc Selective reaction at free amine Protected 1-Boc-piperazine (Mono-protected) Boc->Protected Selective reaction at free amine

Caption: Mechanistic pathway of selective mono-Boc protection via in-situ acid mediation.

Step-by-Step Methodology:

  • Preparation of Mono-salt: Dissolve piperazine (1.0 eq) in a mixture of methanol and water. Slowly add aqueous HCl (1.0 eq) at 0 °C. Alternatively, mix piperazine (0.5 eq) with piperazine dihydrochloride (0.5 eq) to generate the mono-hydrochloride salt in situ[2][3].

  • Boc Addition: Dissolve Boc₂O (1.0 eq) in methanol and add it dropwise to the mono-salt solution over 2-3 hours at room temperature to prevent localized concentration spikes[3].

  • Reaction: Stir the mixture for 12-16 hours at room temperature.

  • Workup (Self-Validating Step): Evaporate the methanol. Add water and filter off any insoluble di-Boc-piperazine byproduct. The mono-Boc piperazine and unreacted piperazine remain in the aqueous phase as salts. Adjust the aqueous phase to pH 9-10 using 2M NaOH, then extract with Dichloromethane (DCM). Unreacted piperazine remains largely in the aqueous phase, yielding highly pure 1-Boc-piperazine in the organic layer[2].

Protocol B: Reductive Amination

Q: How can I directly mono-alkylate without using protecting groups? A: If your target allows, replacing the alkyl halide with a corresponding aldehyde or ketone is highly recommended. Reductive amination avoids the formation of quaternary ammonium salts and suppresses over-alkylation because the intermediate iminium ion is reduced to a sterically bulkier amine, which resists forming a second iminium species[1][2][5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazine (3.0 eq; excess drives mono-selectivity and is easily recovered) in anhydrous DCM or 1,2-dichloroethane (DCE). Add the aldehyde (1.0 eq) dropwise at room temperature[5].

  • Reduction: After 1 hour, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The mild nature of NaBH(OAc)₃ ensures the aldehyde is not prematurely reduced to an alcohol[5].

  • Quenching: Stir for 12 hours under an inert atmosphere. Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol C: Continuous Flow Mono-Alkylation

Q: Can continuous flow chemistry solve the batch alkylation problem? A: Yes. In standard batch reactors, dropwise addition creates localized zones where the electrophile is in excess, driving bis-alkylation. Continuous flow reactors provide near-instantaneous mixing and precise temperature control, allowing for exact 1:1 stoichiometry with total selectivity[2][6][7].

Step-by-Step Methodology:

  • System Setup: Equip a continuous flow system with two syringe pumps and a static micro-mixer (e.g., T-mixer)[2].

  • Reagent Preparation: Prepare Solution A: Piperazine (1.0 M in DMF) and Solution B: Alkyl halide (1.0 M in DMF) with a mild base (e.g., N,N-Diisopropylethylamine, 1.2 M).

  • Flow Execution: Pump both solutions at equal flow rates (e.g., 0.5 mL/min) into the static mixer, directing the output into a heated residence time coil (e.g., 80 °C, 10 min residence time)[7].

  • Collection: Collect the output stream directly into a quenching solution (water/brine) to immediately halt any further reaction.

Quantitative Data: Strategy Comparison

StrategyReagent / ElectrophileMono:Bis SelectivityScalabilityPrimary AdvantagePrimary Limitation
Direct Batch Alkylation Alkyl HalideLow (~50:50)HighLow cost, simple setupRequires tedious chromatographic separation[2].
Mono-Boc Protection Boc₂O + AcidVery High (>95:5)HighExcellent purity via acid-base extraction[3].Adds two synthetic steps (protection/deprotection)[1].
Reductive Amination Aldehyde + NaBH(OAc)₃High (>90:10)MediumAvoids over-alkylation and quaternary salts[2][5].Limited to available aldehyde/ketone precursors[1].
Continuous Flow Alkyl HalideVery High (>95:5)Very High1:1 stoichiometry, minimal waste[2][7].Requires specialized flow reactor equipment[7].

Troubleshooting & FAQs

Q: I attempted a reductive amination with 1-Boc-piperazine and cinnamaldehyde using NaBH(OAc)₃ in DCM. After workup with Na₂CO₃, I obtained a yellow viscous liquid instead of the expected crystalline solid, and the NMR peaks are broad. What went wrong? A: This is a common issue when isolating secondary/tertiary amines[8]. The "yellow viscous liquid" indicates the presence of unreacted cinnamaldehyde (which polymerizes easily) or trapped boron salts. Broad NMR peaks typically suggest that the amine is partially protonated (forming a dynamic equilibrium between the free base and the salt) or that trace paramagnetic impurities are present. Resolution: Ensure complete conversion of the amine to the free base by washing the organic layer with a stronger base (e.g., 1M NaOH) rather than just Na₂CO₃. To induce crystallization, convert the free base into a defined salt (e.g., hydrochloride) by bubbling HCl gas into an ethereal solution of your product, which will precipitate the pure amine hydrochloride as a white solid[9].

Q: During mono-Boc protection, I still get a significant amount of di-Boc-piperazine. How can I easily separate it without a column? A: Di-Boc-piperazine is highly lipophilic and lacks a basic amine, making it completely insoluble in acidic aqueous solutions. Resolution: Dissolve your crude mixture in an organic solvent (like Ethyl Acetate) and extract with 1M aqueous HCl. The mono-Boc-piperazine and unreacted piperazine will move to the aqueous layer as salts, leaving the di-Boc byproduct in the organic layer. Discard the organic layer, basify the aqueous layer to pH 10, and extract with DCM to recover pure mono-Boc-piperazine[2][3].

References

  • Benchchem. Technical Support Center: Selective Mono-acylation of Piperazine. 3

  • Benchchem. Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6. 4

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?2

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. 6

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.5

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. 9

  • MDPI. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. 7

  • NIH. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 1

  • Reddit. Reductive amination of piperazine : r/OrganicChemistry. 8

Sources

Purification methods for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine .

Because the free base form of this compound is an oil, it presents unique challenges during purification, including strong interactions with chromatographic stationary phases, susceptibility to air oxidation, and difficulty in handling compared to solid crystalline intermediates. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic explanations, and validated standard operating procedures (SOPs).

Part 1: Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in designing a logical purification strategy. The presence of the gem-dimethyl group at the C2 position introduces steric hindrance that selectively alters the nucleophilicity and basicity of the adjacent nitrogen, while the methoxyethyl appendage introduces a flexible, hydrogen-bond-accepting ether linkage.

Table 1: Key Physicochemical Properties & Purification Implications

PropertyValue / CharacteristicImplication for Purification Strategy
Physical State (Free Base) Colorless to pale yellow oilCannot be recrystallized; requires chromatography or distillation.
Physical State (HCl Salt) Colorless solid (CAS: 2247849-66-5)Ideal for final polishing via recrystallization and long-term storage[1].
Chromophore Activity Weak (Lacks conjugated

system)
UV detection (254 nm) is ineffective. Requires TLC visualization via Ninhydrin, Iodine, or mass-directed fractionation (LC-MS).
Acid-Base Profile Di-basic aliphatic amineHighly susceptible to protonation by acidic silanols on standard silica gel.
Storage Conditions 0 – 8 °C, inert atmosphereThe free base oil rapidly oxidizes in air, leading to yellow/brown discoloration.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: During flash chromatography, my 1-(2-Methoxyethyl)-2,2-dimethylpiperazine oil streaks heavily across the column, resulting in poor recovery and broad fractions. How do I fix this? A: This is a classic issue caused by the interaction between the basic secondary/tertiary amines of the piperazine ring and the acidic silanol groups (-SiOH) on the surface of standard silica gel.

  • The Causality: The amines become protonated by the silanols, shifting the separation mechanism from partition chromatography to strong ion-exchange retention.

  • The Solution: You must deactivate the silica. Either pre-treat your column by flushing it with 1-5% Triethylamine (TEA) in your starting solvent, or use a highly polar, basic mobile phase such as Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (

    
    ) in a 90:9:1 ratio. Alternatively, switching to basic alumina as the stationary phase completely bypasses silanol interference.
    

Q2: I am seeing co-elution of the unreacted 2,2-dimethylpiperazine starting material with my target product. How can I resolve them? A: While both are piperazines, their hydrogen-bonding capacities differ significantly. The starting material (2,2-dimethylpiperazine) possesses two secondary amines, making it a strong hydrogen-bond donor and highly water-soluble. Your product has one secondary and one tertiary amine (alkylated with the methoxyethyl group), reducing its polarity [3].

  • The Solution: If chromatography fails, leverage this polarity gap via a rigorous acid-base extraction. By washing the organic layer with a mildly alkaline aqueous buffer (pH ~8.5), the more hydrophilic unreacted starting material will disproportionately partition into the aqueous phase, while the more lipophilic methoxyethyl-substituted product remains in the organic phase.

Q3: I successfully isolated the free base oil, but it turned from colorless to dark yellow after a week on the bench. Is it ruined? A: The discoloration is due to the air oxidation of the aliphatic amines, which generates N-oxides and colored radical degradation products. While the bulk purity might still be >90%, the trace impurities are highly chromophoric.

  • The Solution: For long-term storage, the free base oil must be converted into its dihydrochloride salt [1]. The protonation of the nitrogen lone pairs completely halts the oxidation mechanism, yielding a stable, bench-stable solid (CAS: 2247849-66-5) [2].

Part 3: Process Workflows & Visualization

The following decision tree dictates the optimal path from crude reaction mixture to pure, stable product.

PurificationWorkflow Start Crude 1-(2-Methoxyethyl)- 2,2-dimethylpiperazine Oil AcidBase Acid-Base Extraction (pH > 12) Start->AcidBase Remove aqueous impurities CheckPurity TLC (Ninhydrin) / LC-MS Purity Check AcidBase->CheckPurity Chromatography Flash Chromatography (DCM/MeOH/NH4OH) CheckPurity->Chromatography Purity < 95% Distillation High-Vacuum Distillation (Kugelrohr) CheckPurity->Distillation Purity > 95%, needs polishing PureOil Pure Free Base Oil Chromatography->PureOil Evaporate fractions SaltFormation Salt Formation (HCl in Ether/Dioxane) PureSalt Pure Dihydrochloride Salt (CAS: 2247849-66-5) SaltFormation->PureSalt Recrystallize Distillation->PureOil Collect distillate PureOil->SaltFormation Stabilize for storage

Workflow for the purification of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Acid-Base Extraction

Purpose: To isolate the crude free base oil from water-soluble reaction byproducts and transition metals.

  • Quench & Acidify: Dilute the crude reaction mixture with distilled water. Slowly add 1M

    
     until the aqueous phase reaches pH 2 (verify with pH paper). Causality: This fully protonates the piperazine, driving it into the aqueous phase.
    
  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Discard the organic layers (this removes neutral and acidic organic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M

    
     dropwise until the pH is >12. Self-Validation: The aqueous solution will become cloudy as the free base oil precipitates out of solution.
    
  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
Protocol B: Amine-Optimized Flash Chromatography

Purpose: To separate the target oil from structurally similar amine impurities.

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh). Flush the column with 2 column volumes (CV) of DCM containing 2% Triethylamine (TEA) to neutralize silanols.

  • Eluent Preparation: Prepare a solvent system of DCM : MeOH : 28% aqueous

    
     (90:9:1).
    
  • Loading: Dissolve the crude oil in a minimum amount of DCM and load it onto the column.

  • Elution & Detection: Elute using the prepared solvent system. Since the compound lacks a UV chromophore, spot fractions on a TLC plate, dip in Ninhydrin stain, and heat. Self-Validation: Secondary amines (like the starting material) will stain deep purple/red, while the target product will stain a lighter, distinct color.

  • Isolation: Pool the product-containing fractions and evaporate to yield the purified free base oil.

Protocol C: Dihydrochloride Salt Formation & Stabilization

Purpose: To convert the unstable free base oil into a highly pure, bench-stable solid.

  • Dissolution: Dissolve the purified 1-(2-Methoxyethyl)-2,2-dimethylpiperazine oil in anhydrous Diethyl Ether (

    
    ) (approx. 10 mL per gram of oil).
    
  • Precipitation: Under vigorous stirring at 0 °C, slowly add 2.2 equivalents of 4M

    
     in Dioxane. Self-Validation: A dense, white precipitate will immediately form, indicating successful salt formation.
    
  • Maturation: Stir the suspension for 30 minutes at room temperature to ensure complete crystallization.

  • Filtration: Filter the solid under a vacuum using a Buchner funnel. Wash the filter cake with cold anhydrous

    
     (2 x 10 mL) to remove any unreacted oil or non-basic impurities.
    
  • Drying: Dry the solid under a high vacuum for 12 hours to yield 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride [1].

References

  • National Center for Biotechnology Information (NIH PMC). "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase...". (Details the handling and chromatographic behavior of 2,2-dimethylpiperazine derivatives). Available at: [Link]

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered 2,2-Dimethyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists struggling with the functionalization of sterically hindered


-dimethyl amines (e.g., tert-butylamine, neopentylamine, and tert-amylamine derivatives).

The extreme steric shielding around the nitrogen lone pair in these molecules drastically increases the activation energy required for nucleophilic attack. Standard protocols often result in zero conversion, recovered starting materials, or competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these kinetic barriers.

Strategic Decision Workflow

Before diving into specific protocols, consult the decision tree below to identify the optimal catalytic or reagent-driven pathway for your specific transformation.

DecisionTree Start Target Reaction for Hindered Amine Amidation Amidation (Amide Bond) Start->Amidation Reductive Reductive Amination Start->Reductive CrossCoupling C-N Cross Coupling Start->CrossCoupling AcidChloride Use Acid Chloride + DIPEA Amidation->AcidChloride Extreme Hindrance HATU Use HATU / COMU + Heating Amidation->HATU Mild Conditions TiOiPr4 1. Ti(OiPr)4 (neat/solvent) 2. NaBH4 or NaBH3CN Reductive->TiOiPr4 Imine formation fails BrettPhos Pd-BrettPhos G3 + Strong Base (NaOtBu) CrossCoupling->BrettPhos Primary Amines (e.g., t-BuNH2) RuPhos Pd-RuPhos G3 + Strong Base CrossCoupling->RuPhos Secondary Amines

Decision tree for selecting reaction conditions for hindered 2,2-dimethyl amines.

Amidation (Peptide & Amide Bond Formation)

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail to couple carboxylic acids with tert-butylamine?

A: The failure is rooted in the steric clash during the nucleophilic attack. Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate. When a bulky


-dimethyl amine approaches, the steric repulsion between the amine's methyl groups and the bulky intermediate prevents the attack. Consequently, the O-acylisourea undergoes a detrimental rearrangement into an unreactive N-acylurea, killing the reaction.

The Solution: You must use highly reactive uronium/aminium salts like HATU or COMU[1]. HATU forms an HOAt active ester, which is highly electrophilic. Furthermore, the nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation via hydrogen bonding to the incoming hindered amine, guiding it into the correct trajectory for attack[1].

Quantitative Comparison of Coupling Reagents
Reagent SystemElectrophilicitySteric TolerancePrimary ByproductBest Use Case
EDC / HOBt ModerateLowWater-soluble ureaUnhindered primary/secondary amines
HATU / DIPEA HighHighHOAt, UreaSterically hindered amines[1]
Acid Chloride Very HighVery HighHCl (requires base)Extremely hindered systems (e.g., neopentyl)
Self-Validating Protocol: HATU-Mediated Amidation
  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

    • In-Process Check: Stir for 15 minutes. The solution should turn a distinct yellow color, indicating the formation of the active HOAt ester. LC-MS will confirm the mass of the active ester.

  • Coupling: Add the hindered amine (1.5 eq).

  • Thermal Push: Heat the reaction to 50 °C. Sterically hindered amines often require thermal energy to overcome the kinetic barrier, even with HATU.

  • Validation & Workup: Monitor by LC-MS until the active ester is consumed (typically 4–12 hours). Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and HOAt[1].

Reductive Amination

Q: I am trying to alkylate a 2,2-dimethyl amine using an aldehyde and NaBH(OAc)₃, but I only recover starting materials or the reduced alcohol. What is going wrong?

A: Reductive amination is a two-step process: (1) condensation to form an imine/iminium ion, and (2) reduction of that intermediate. With hindered amines, step 1 is kinetically stalled. The amine cannot easily approach the carbonyl carbon to form the hemiaminal. If the reducing agent (NaBH(OAc)₃) is present from the start, it will prematurely reduce the unreacted aldehyde into an alcohol, consuming your starting material[2].

The Solution: You must completely decouple imine formation from reduction. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a dual-purpose Lewis acid and water scavenger[2]. The Ti(IV) center strongly coordinates the carbonyl oxygen, drastically increasing its electrophilicity and forcing the hindered amine to attack.

ReductiveAmination Carbonyl Carbonyl + Hindered Amine (Steric Clash) LewisAcid Add Ti(OiPr)4 (Lewis Acid Activation) Carbonyl->LewisAcid Step 1 Imine Transient Imine / Iminium (Stable Intermediate) LewisAcid->Imine Dehydration Reduction Add NaBH4 / NaBH3CN (Hydride Transfer) Imine->Reduction Step 2 Product Alkylated Hindered Amine (Product) Reduction->Product Yield > 80%

Mechanism and workflow of Ti(OiPr)4-mediated reductive amination.

Self-Validating Protocol: Ti(OiPr)₄ Mediated Reductive Amination
  • Imine Formation: Combine the carbonyl compound (1.0 eq) and the hindered amine (1.5 eq) in anhydrous THF (or neat if both are liquids). Dropwise, add Ti(OiPr)₄ (2.0 eq) under an inert atmosphere.

  • Validation: Stir at room temperature for 12 hours.

    • In-Process Check: Take a 10 µL aliquot, quench with wet diethyl ether, filter, and inject into GC-MS/LC-MS. You must observe the distinct mass of the imine

      
      . Do not proceed to step 3 until carbonyl consumption is >95%. 
      
  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 eq) or NaBH₃CN (1.5 eq) dissolved in absolute ethanol. Stir for 4 hours[2].

  • Workup: Quench carefully with 1M NaOH. This will cause the titanium species to crash out as a white, insoluble TiO₂ precipitate. Filter the entire mixture through a pad of Celite, washing with EtOAc, and concentrate the filtrate.

Buchwald-Hartwig Cross-Coupling

Q: When attempting a Buchwald-Hartwig amination of an aryl chloride with tert-butylamine using Pd(dppf)Cl₂, I observe zero product and high levels of proto-dehalogenation. How can I fix this?

A: Standard bidentate ligands like dppf or BINAP create a tight coordination sphere around the Palladium center. A bulky amine like tert-butylamine struggles to coordinate to the Pd(II)-aryl complex. Even if it does coordinate, the subsequent reductive elimination step is sterically choked. This stalls the catalytic cycle, allowing off-cycle degradation pathways (like proto-dehalogenation) to dominate[3].

The Solution: Switch to a specialized dialkylbiaryl monophosphine ligand, specifically BrettPhos (for primary hindered amines) or RuPhos (for secondary hindered amines)[3],[4]. BrettPhos is structurally engineered for this exact problem. Its massive steric profile prevents the formation of inactive bis-ligated


 complexes, ensuring a highly active mono-ligated 

species. Furthermore, the bulky 2',4',6'-triisopropyl ring on the ligand physically pushes the coordinated amine and aryl groups together, lowering the activation energy and accelerating reductive elimination[4].

BuchwaldHartwig Pd0 L-Pd(0) (L = BrettPhos) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (t-BuNH2) & Deprotonation PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH-tBu) AmineCoord->PdII_Amine RedElim Reductive Elimination (Sterically Accelerated) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NH-tBu Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination using BrettPhos ligand.

Self-Validating Protocol: BrettPhos Pd G3 Coupling
  • Reaction Setup: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 eq), hindered primary amine (1.2 eq), NaOtBu (1.5 eq), and Pd-BrettPhos G3 precatalyst (2–5 mol%)[4].

  • Solvent: Suspend the mixture in anhydrous, thoroughly degassed 1,4-Dioxane or Toluene (0.1 M).

  • Activation & Heating: Heat the mixture at 80–100 °C for 4–12 hours.

    • In-Process Check: The generation of the active Pd(0) species from the G3 precatalyst is usually accompanied by a distinct color change (often from red/brown to a clear yellow/orange). If the solution turns black and precipitates palladium black, the catalyst has died (likely due to oxygen ingress or wet solvent).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

References
  • BenchChem. "Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid." 1

  • Thieme Connect. "Hitchhiker's Guide to Reductive Amination." 2

  • ACS Publications. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." 4

  • ResearchGate. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."3

Sources

Technical Support Center: Crystallization of Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this important pharmaceutical salt. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the expertise to optimize your crystallization processes.

Understanding the Crystallization of Piperazine Dihydrochloride

Piperazine dihydrochloride is a salt that is highly soluble in water and also soluble in polar organic solvents like methanol and ethanol.[1] Its solubility is temperature-dependent, increasing as the temperature rises, which is a key principle leveraged in its recrystallization.[1] The goal of crystallization is to produce a highly pure, crystalline solid with the desired physical properties, such as crystal size and shape, which can impact downstream processes like filtration, drying, and formulation.

Solubility Data

A clear understanding of solubility is critical for designing an effective crystallization process. The following table summarizes the solubility of piperazine dihydrochloride in water at various temperatures.

Temperature (°C)Solubility ( g/100 g Water)
035
2041
5048

Data sourced from PubChem[2]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the recrystallization of piperazine dihydrochloride from an ethanol-water mixed solvent system. This is a common and effective method for purifying this salt.

Protocol: Recrystallization from Ethanol-Water

Objective: To purify crude piperazine dihydrochloride by removing impurities through crystallization.

Materials:

  • Crude piperazine dihydrochloride

  • Deionized water

  • Absolute ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude piperazine dihydrochloride in an Erlenmeyer flask with a magnetic stir bar.

    • For every 10 grams of crude material, start by adding 20 mL of deionized water.

    • Gently heat the mixture to 60-70°C while stirring to dissolve the solid.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent:

    • Once a clear solution is obtained, slowly add absolute ethanol dropwise to the hot solution while stirring.

    • Continue adding ethanol until the solution becomes slightly turbid (cloudy). This indicates that the solution is reaching its saturation point.

  • Re-dissolution and Cooling:

    • Gently reheat the solution until it becomes clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-formed crystals.

  • Crystallization Induction:

    • If crystals do not form upon cooling, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure piperazine dihydrochloride.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Diagram of the Crystallization Workflow:

Caption: A workflow diagram illustrating the key steps in the recrystallization of piperazine dihydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My piperazine dihydrochloride is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5][6] This often happens when the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point in the solvent system.[4][6]

  • Causality: The high concentration of piperazine dihydrochloride, which can be hygroscopic, can lower its melting point in the presence of impurities or residual water.[1] If the cooling is too rapid, the system doesn't have enough time for orderly crystal lattice formation, leading to a liquid-liquid phase separation.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves. Add a small amount of the primary solvent (water in the case of the ethanol-water system) to decrease the concentration.[4][6]

    • Slower Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in an insulated container or on a hot plate that is turned off.

    • Change Solvent System: If the problem persists, consider using a different solvent system where piperazine dihydrochloride is less soluble at higher temperatures.

    • Seeding: Introducing seed crystals at a temperature slightly below the saturation point can encourage crystallization over oiling out.[7]

Q2: The yield of my recrystallized piperazine dihydrochloride is very low. What are the likely causes?

A2: Low yield is a common issue in crystallization and can be attributed to several factors.

  • Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[6] Other causes include incomplete precipitation or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

    • Optimize Anti-solvent Addition: In a mixed-solvent system, ensure you are adding the anti-solvent (ethanol) slowly and to the point of slight turbidity to avoid adding an excess.

    • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently in an ice bath to maximize precipitation.

Q3: My final product consists of very fine needles, which are difficult to filter and dry. How can I obtain larger crystals?

A3: The formation of fine needles is often a result of rapid crystallization from a highly supersaturated solution.

  • Causality: Fast cooling or high concentrations lead to rapid nucleation, where many small crystals form simultaneously rather than allowing existing crystals to grow larger.

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: As mentioned before, slower cooling is key to growing larger crystals.

    • Reduce Supersaturation: Use a slightly more dilute solution to reduce the driving force for rapid nucleation.

    • Use a Different Solvent System: Experiment with solvent systems where the solubility curve is less steep.

    • Crystal Habit Modification: While specific additives for piperazine dihydrochloride are not well-documented in readily available literature, in general, small amounts of structurally similar molecules can sometimes act as habit modifiers.[8] This would require experimental investigation.

Q4: How do common impurities like ethylenediamine and triethylenediamine affect the crystallization?

A4: Impurities can have a significant impact on the crystallization process.[7]

  • Causality: Impurities can be incorporated into the crystal lattice, leading to a less pure product.[7] They can also inhibit crystal growth or alter the crystal habit by adsorbing onto specific crystal faces.[7] The presence of impurities can also lower the melting point of the mixture, increasing the risk of oiling out.

  • Troubleshooting Steps:

    • Multiple Recrystallizations: If the initial recrystallization does not sufficiently remove impurities, a second recrystallization may be necessary.

    • Charcoal Treatment: Activated charcoal can be added to the hot solution before filtration to adsorb colored and some organic impurities.

    • Analytical Monitoring: Use analytical techniques like HPLC or GC to monitor the level of impurities in your starting material and final product.[9] The United States Pharmacopeia (USP) provides methods for detecting ethylenediamine and triethylenediamine in piperazine dihydrochloride.[4]

Q5: Does piperazine dihydrochloride exhibit polymorphism, and how can I control it?

A5: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability. While piperazine itself can be part of co-crystals that exhibit polymorphism, there is limited specific public information detailing the polymorphism of piperazine dihydrochloride itself. However, for any pharmaceutical salt, the potential for polymorphism should be considered.

  • Causality: The formation of a particular polymorph can be influenced by factors such as the solvent system, cooling rate, temperature, and the presence of impurities.

  • Control and Characterization:

    • Consistent Crystallization Conditions: To ensure you are consistently producing the same form, it is crucial to maintain tight control over your crystallization parameters (solvent, temperature, cooling rate).

    • Characterization Techniques: If you suspect polymorphism, you can use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystalline form.[2][10]

    • Forced Degradation Studies: These studies, which expose the drug substance to stress conditions like heat, humidity, and light, can sometimes induce polymorphic transformations and are a key part of pharmaceutical development.[11][12][13][14][15]

References

  • PubChem. (n.d.). Piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved March 7, 2024, from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved March 7, 2024, from [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved March 7, 2024, from [Link]

  • Vishal Laboratories. (n.d.). Piperazine Di Hydrochloride. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2024, April 7). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2024, from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved March 7, 2024, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved March 7, 2024, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 7, 2024, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved March 7, 2024, from [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved March 7, 2024, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved March 7, 2024, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Asymmetric Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity during the synthesis of chiral piperazines. While the piperazine ring is a privileged pharmacophore found in blockbuster drugs like imatinib and indinavir, its symmetrical or pseudo-symmetrical nature often leads to regiochemical scrambling during functionalization, ring-opening, or reduction [3].

This guide bypasses generic advice to focus on the causality behind regioselectivity failures. By understanding the electronic and steric forces at play, you can implement the self-validating protocols below to ensure absolute regiochemical control in your asymmetric workflows.

Troubleshooting Guides & FAQs

Issue 1: Catalyst Poisoning and Poor Regioselectivity in Pyrazine Hydrogenation

Q: I am attempting the asymmetric hydrogenation of substituted pyrazines to form chiral piperazines. However, my Ir-catalyst poisons rapidly, and I am getting poor conversion and a mixture of reduced products. How can I overcome this?

A: Pyrazines are notoriously difficult to hydrogenate. They are highly aromatic, and their two basic nitrogen atoms strongly coordinate to and poison transition metal catalysts. To break the symmetry and activate the ring, you must perform an in-situ alkylation using an alkyl halide (e.g., benzyl bromide) prior to reduction [1].

The causality here is twofold:

  • Electronic Activation: N-alkylation forms a pyrazinium salt. This breaks the aromatic symmetry and makes the ring highly electron-deficient, significantly lowering the activation energy required for regioselective reduction.

  • Catalyst Protection: The alkyl group sterically and electronically blocks one nitrogen. As the ring is reduced, the second (now secondary) amine is immediately protonated by the in-situ generated hydrobromic acid. This prevents the resulting piperazine from coordinating to the Ir-catalyst, ensuring high turnover numbers and excellent enantioselectivity (up to 96% ee).

Issue 2: Regiochemical Scrambling during Aziridine Ring-Opening

Q: I am using non-activated N-alkyl arylaziridines to synthesize 2,5-disubstituted piperazines via dimerization/ring-opening. However, I am getting a mixture of regioisomers and losing the enantiopurity of my starting chiral pool. What is going wrong?

A: The regioselectivity of aziridine ring-opening is dictated by a delicate conflict between steric hindrance and electronic stabilization. If you use a strong nucleophile or brute thermal force, the attack occurs at the less hindered carbon (steric control), leading to regiochemical scrambling and polymerization.

To achieve strict regioselectivity and retain enantiopurity, you must switch to a Lewis acid-catalyzed mechanism using MgBr₂[2]. The Lewis acid coordinates to the aziridine nitrogen, weakening the C–N bonds. Because of the adjacent aryl group, the C–N bond at the benzylic position is electronically weakened via incipient carbocation stabilization. This directs the intermolecular nucleophilic attack exclusively to the benzylic carbon. Furthermore, MgBr₂ ensures the ring-opening proceeds via a tight ion pair, resulting in a net retention of configuration during the dimerization to the piperazine core.

Issue 3: Regioselective Mono-N-Functionalization

Q: I need to Boc-protect (S)-2-methylpiperazine exclusively at the N1 position (adjacent to the methyl group), but direct addition of Boc₂O yields mostly N4-protection or di-Boc products.

A: This is a classic steric conflict. The N4 position is sterically unhindered, meaning direct electrophilic addition will always favor N4 kinetically. To force regioselectivity to the more hindered N1 position, you must employ a transient silylation strategy . By first treating the diamine with TMSCl, the less hindered N4 position is rapidly and reversibly silylated. The bulky TMS group sterically blocks N4, forcing the subsequent addition of Boc₂O to occur exclusively at the N1 position. An aqueous workup then hydrolyzes the labile N-TMS bond.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the regioselective methodologies discussed above.

MethodologySubstrate ClassCatalyst / ReagentsRegioselectivity Control MechanismEnantioselectivity / Stereocontrol
Asymmetric Hydrogenation Substituted PyrazinesIr-complex, Benzyl Bromide, H₂Alkyl halide activation (symmetry breaking)Up to 96% ee
Aziridine Ring-Opening N-alkyl arylaziridinesMgBr₂ (Lewis Acid, 5 mol%)Electronic (Benzylic incipient carbocation)Complete retention of configuration
Transient N-Protection 2-MethylpiperazineTMSCl, then Boc₂OSteric blocking of unhindered nitrogenN/A (Maintains starting chiral pool)

Experimental Workflows & Logical Relationships

G A Pyrazine Substrate B Alkyl Halide Activation A->B Alkylation C Pyrazinium Salt (Activated) B->C Breaks symmetry D Ir-Catalyst + H2 (Reduction) C->D Prevents poisoning E Chiral Piperazine (Up to 96% ee) D->E Enantioselective

Workflow of Ir-catalyzed asymmetric hydrogenation of activated pyrazines.

Mechanism A Chiral N-Alkyl Arylaziridine B Lewis Acid (MgBr2) Coordination A->B C Regioselective C-N Cleavage (Benzylic Stabilization) B->C Electronic control D Intermolecular Dimerization C->D E 2,5-Disubstituted Piperazine (Retention of Config) D->E Cyclization

Mechanistic pathway for the regioselective ring-opening of non-activated arylaziridines.

Self-Validating Experimental Protocols

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines [1]
  • Preparation: In an argon-filled glovebox, dissolve the pyrazine derivative (0.20 mmol) and benzyl bromide (1.2 equiv) in 2.0 mL of anhydrous toluene/1,4-dioxane (1:1).

  • Catalyst Addition: Add the chiral Iridium complex (e.g., [Ir(COD)Cl]₂ and JosiPhos ligand, 2 mol%).

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Pressurize with H₂ gas to 600 psi. Stir vigorously at 30 °C for 24 hours.

  • Workup: Carefully depressurize the autoclave. Filter the crude mixture through a short pad of Celite to remove the catalyst, then concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The complete disappearance of aromatic pyrazine protons (8.0–8.5 ppm) and the appearance of broad secondary amine signals (1.5–2.5 ppm) validates successful reduction. Analyze via chiral HPLC to confirm enantiomeric excess (>90% ee expected).

Protocol 2: Regioselective Dimerization of Arylaziridines to Piperazines [2]
  • Preparation: Dissolve the enantiopure N-alkyl arylaziridine (1.0 mmol) in 5.0 mL of anhydrous THF under an argon atmosphere.

  • Activation: Add anhydrous MgBr₂ (5 mol%) in one portion at room temperature.

  • Reaction: Stir the solution continuously for 12 hours. The Lewis acid will coordinate the nitrogen, promoting regioselective benzylic C–N cleavage and subsequent dimerization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

  • Validation Checkpoint: ¹³C NMR must show the absence of highly strained aziridine carbons (~30–40 ppm) and the presence of relaxed piperazine core carbons (~50–60 ppm). Measure the optical rotation to validate the retention of configuration from the starting chiral pool.

Protocol 3: Regioselective N1-Boc Protection of (S)-2-Methylpiperazine
  • Transient Silylation: Dissolve (S)-2-methylpiperazine (10 mmol) in 30 mL of anhydrous DCM. Add triethylamine (25 mmol) and cool the flask to 0 °C. Add TMSCl (10.5 mmol) dropwise. Stir for 1 hour to block the N4 position.

  • Acylation: Dissolve Boc₂O (10 mmol) in 10 mL of DCM and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis & Workup: Add 20 mL of distilled water and stir vigorously for 30 minutes to hydrolyze the labile N-TMS bond. Separate the organic layer, extract the aqueous layer once with DCM, combine the organics, dry, and concentrate.

  • Validation Checkpoint: LC-MS should show a single major peak corresponding to the mono-Boc mass ([M+H]⁺ = 201 m/z). ¹H NMR should display the Boc tert-butyl protons at ~1.4 ppm integrating to 9H, clearly distinct from the piperazine methyl doublet at ~1.0 ppm.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. URL: [Link]

  • Trinchera, P., Musio, B., Degennaro, L., Moliterni, A., Falcicchio, A., & Luisi, R. (2012). One-pot preparation of piperazines by regioselective ring-opening of non-activated arylaziridines. Organic & Biomolecular Chemistry, 10(10), 1962-1965. URL: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. URL: [Link]

Technical Support Center: Resolving Emulsions in Piperazine Derivative Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for managing and resolving emulsions during the liquid-liquid extraction of piperazine derivatives. This resource is designed for researchers, chemists, and process development professionals who encounter this common yet challenging issue. Our goal is to provide you with the foundational knowledge and practical techniques to troubleshoot and overcome emulsion formation, ensuring the efficient isolation of your target compounds.

Introduction: The Challenge of Piperazine Derivative Emulsions

Piperazine and its derivatives are a cornerstone in medicinal chemistry, but their amphiphilic nature and ability to act as surfactants can often lead to the formation of stable emulsions during aqueous-organic extractions. These emulsions represent a physical barrier to efficient phase separation, trapping the desired product and leading to significant yield loss and downstream processing complications. Understanding the underlying causes is the first step toward effective resolution.

Part 1: Troubleshooting Guide - Strategies for Emulsion Resolution

This section provides a systematic approach to breaking down stubborn emulsions encountered during the workup of reactions involving piperazine derivatives.

Q1: I have a persistent emulsion after my basic extraction. What is my first step?

Answer: The initial approach should always involve simple physical methods that are minimally invasive to your product's integrity.

Initial Physical Interventions:

  • Time and Patience: Allow the separation funnel to stand undisturbed for an extended period (30 minutes to several hours). Gravity alone can sometimes be sufficient to break weak emulsions.

  • Gentle Mechanical Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which initially contributes to emulsion formation. A slow, deliberate inversion of the funnel can sometimes coalesce the dispersed droplets.

  • Vibration: Gently tap the side of the separatory funnel or hold it against a vortex mixer set to a low speed. The induced vibration can help to disrupt the interfacial film stabilizing the emulsion.

Q2: Physical methods have failed. What are the next steps involving chemical or thermal changes?

Answer: If physical methods are ineffective, the next step is to alter the chemical or physical properties of the system to destabilize the emulsion.

Step-by-Step Protocol for Chemical and Thermal Intervention:

  • Addition of Brine: Introduce a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. The "salting out" effect reduces the solubility of the organic component in the aqueous phase, promoting phase separation.

    • Protocol: Add brine in portions (e.g., 10-20% of the aqueous phase volume), gently invert the funnel several times, and allow it to stand.

  • Changing the pH: Carefully adjust the pH of the aqueous phase. Since piperazine derivatives have basic nitrogen atoms, their protonation state is pH-dependent.

    • For basic piperazine derivatives: Acidifying the aqueous layer (e.g., with dilute HCl) will protonate the piperazine nitrogens, increasing their aqueous solubility and potentially destabilizing the emulsion.

    • For acidic piperazine derivatives (less common): Basifying the aqueous layer (e.g., with dilute NaOH) may be effective.

    • Caution: Be mindful of the pH stability of your target compound.

  • Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion. For example, if you are using dichloromethane (DCM), adding a small amount of ethyl acetate or toluene can be effective.

  • Heating or Cooling: Gentle warming of the separatory funnel in a warm water bath can decrease the viscosity of the phases and promote coalescence. Conversely, cooling can also sometimes be effective, depending on the specific system. Proceed with caution, especially with volatile solvents.

  • Filtration through a Pad of Celite® or Glass Wool: This physical method can sometimes break emulsions by providing a large surface area for the dispersed droplets to coalesce.

    • Protocol: Prepare a small plug of glass wool or a pad of Celite® in a Hirsch or Büchner funnel. Pass the entire emulsion through the filter medium under gentle suction.

Decision-Making Workflow for Emulsion Resolution:

Emulsion_Troubleshooting start Persistent Emulsion Formed physical Apply Physical Methods (Time, Gentle Swirling, Vibration) start->physical check1 Emulsion Resolved? physical->check1 brine Add Saturated Brine (NaCl) check1->brine No success Proceed with Extraction check1->success Yes check2 Emulsion Resolved? brine->check2 ph_adjust Adjust pH of Aqueous Phase check2->ph_adjust No check2->success Yes check3 Emulsion Resolved? ph_adjust->check3 solvent Add a Different Organic Solvent check3->solvent No check3->success Yes check4 Emulsion Resolved? solvent->check4 filtration Filter through Celite® or Glass Wool check4->filtration No check4->success Yes check5 Emulsion Resolved? filtration->check5 check5->success Yes fail Consult Senior Chemist/ Consider Alternative Workup check5->fail No

Caption: A stepwise decision tree for resolving emulsions in extractions.

Table 1: Summary of Common Emulsion Breaking Techniques

Method Principle of Action Typical Application Considerations
Standing/Gravity Allows for natural coalescence of droplets.Weak, unstable emulsions.Time-consuming.
Addition of Brine Increases ionic strength of the aqueous phase, "salting out" effect.General purpose, highly effective for many systems.May affect solubility of the desired product.
pH Adjustment Alters the charge and solubility of the piperazine derivative.When the piperazine derivative is suspected to be the primary emulsifier.Product stability at different pH values must be known.
Solvent Addition Changes the polarity and interfacial tension of the organic phase.When the initial solvent choice may be suboptimal.The added solvent must be easily removable.
Filtration Provides a surface for coalescence of dispersed droplets.Physically robust emulsions.Potential for product loss on the filter medium.
Centrifugation Accelerates gravitational separation.Small-scale extractions where a centrifuge is available.Not practical for large-scale laboratory work.

Part 2: Frequently Asked Questions (FAQs)

Q3: Why are piperazine derivatives prone to causing emulsions?

Answer: Piperazine derivatives often possess amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (oil-loving) regions within their molecular structure. The basic nitrogen atoms of the piperazine ring can be protonated to become hydrophilic, while other parts of the molecule, often bulky organic substituents, are lipophilic. This dual nature allows them to accumulate at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets of an emulsion, much like soap.

Q4: How can I prevent emulsions from forming in the first place?

Answer: Prevention is always the best strategy. Consider the following proactive measures:

  • Avoid Vigorous Shaking: Instead of shaking the separatory funnel vigorously, use a gentle, swirling inversion motion to mix the phases. This minimizes the energy input that creates fine droplets.

  • Pre-emptive Brine Addition: Add brine to the aqueous layer before the extraction with the organic solvent. This can often prevent an emulsion from forming.

  • Solvent Choice: If you consistently have issues with a particular solvent system (e.g., DCM/water), consider switching to a less emulsion-prone solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Phase Transfer Catalysts: In some cases, a phase transfer catalyst can facilitate the movement of reactants or products between phases without the need for vigorous mixing.

Q5: Can the concentration of my piperazine derivative affect emulsion formation?

Answer: Yes, higher concentrations of the piperazine derivative can lead to more stable and persistent emulsions. If you are experiencing significant issues, consider diluting the reaction mixture with more of both the aqueous and organic phases before extraction. This can sometimes lower the concentration of the emulsifying agent below the threshold required for stable emulsion formation.

Q6: Are there any commercial products specifically for breaking emulsions in a lab setting?

Answer: While there are industrial demulsifiers, their use in a research or pharmaceutical development setting is less common due to concerns about product contamination. The methods described above (brine, pH adjustment, filtration) are standard and generally preferred in these environments. It is always best to use techniques that do not introduce difficult-to-remove impurities.

References

  • What is Salting Out? Chemistry LibreTexts. [Link]

  • Salting-out effect - Wikipedia. Wikipedia. [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise identification of isomeric structures is paramount. Dimethylpiperazines, a class of compounds with a six-membered heterocyclic ring containing two nitrogen atoms and two methyl substituents, present a common analytical challenge due to the varied positions of the methyl groups. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of four key dimethylpiperazine isomers: 1,2-dimethylpiperazine, 1,3-dimethylpiperazine, 1,4-dimethylpiperazine, and 2,5-dimethylpiperazine.

Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification, which can have significant implications in drug metabolism studies, quality control of pharmaceuticals, and forensic analysis. This guide will delve into the mechanistic details of their fragmentation, supported by experimental data where available, and offer predictive insights to aid researchers in their analytical endeavors.

The Analytical Challenge: Distinguishing Isomers by Mass Spectrometry

Isomers often exhibit identical molecular weights, making their differentiation by mass spectrometry reliant on the analysis of their fragmentation patterns. The position of the methyl groups on the piperazine ring significantly influences the stability of the molecular ion and the subsequent fragmentation pathways, leading to unique mass spectra for each isomer.

Experimental and Predicted Fragmentation Patterns

The following sections detail the fragmentation patterns of the four dimethylpiperazine isomers. The data for 1,4-dimethylpiperazine and 2,5-dimethylpiperazine are based on experimental spectra from the National Institute of Standards and Technology (NIST) database. Due to the limited availability of public domain experimental spectra for 1,2-dimethylpiperazine and 1,3-dimethylpiperazine, their fragmentation patterns have been predicted based on established principles of mass spectrometry, including alpha-cleavage in amines and the fragmentation of cyclic systems.

Experimental Protocol for Mass Spectrometry Analysis

The experimental data presented in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system under the following typical conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of these isomers.

  • Temperature Program: An appropriate temperature gradient is employed to ensure the separation of the isomers.

1,4-Dimethylpiperazine: A Symmetrical Fragmentation

The symmetrical nature of 1,4-dimethylpiperazine, with a methyl group on each nitrogen atom, leads to a relatively straightforward fragmentation pattern.

Key Fragmentation Pathways:

The primary fragmentation event is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in a stable, resonance-stabilized ion at m/z 99. Another significant fragmentation pathway involves the loss of a hydrogen atom, leading to the [M-1]⁺ ion at m/z 113.

Table 1: Key Fragment Ions of 1,4-Dimethylpiperazine

m/zProposed Fragment StructureRelative Intensity
114[C₆H₁₄N₂]⁺• (Molecular Ion)Moderate
99[M - CH₃]⁺High
70[C₄H₈N]⁺Moderate
56[C₃H₆N]⁺Moderate
42[C₂H₄N]⁺High

graph "1,4-Dimethylpiperazine Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₄N₂]⁺•\nm/z 114"]; F99 [label="[M - CH₃]⁺\nm/z 99"]; F70 [label="[C₄H₈N]⁺\nm/z 70"];

M -> F99 [label="- •CH₃"]; F99 -> F70 [label="- C₂H₅N"]; }

Figure 1: Proposed primary fragmentation of 1,4-dimethylpiperazine.

2,5-Dimethylpiperazine: Ring Cleavage and Side-Chain Fission

In 2,5-dimethylpiperazine, the methyl groups are attached to the carbon atoms of the piperazine ring. This structural arrangement leads to more complex fragmentation pathways involving both ring cleavage and loss of the methyl groups.

Key Fragmentation Pathways:

A prominent fragmentation pathway is the loss of a methyl radical from the molecular ion to form an ion at m/z 99. Ring opening followed by the loss of ethylene (C₂H₄) can also occur.

Table 2: Key Fragment Ions of 2,5-Dimethylpiperazine

m/zProposed Fragment StructureRelative Intensity
114[C₆H₁₄N₂]⁺• (Molecular Ion)Low
99[M - CH₃]⁺Moderate
70[C₄H₈N]⁺High
56[C₃H₆N]⁺High
44[C₂H₆N]⁺Moderate

graph "2,5-Dimethylpiperazine Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₄N₂]⁺•\nm/z 114"]; F99 [label="[M - CH₃]⁺\nm/z 99"]; F70 [label="[C₄H₈N]⁺\nm/z 70"];

M -> F99 [label="- •CH₃"]; M -> F70 [label="- C₂H₄, -H₂"]; }

Figure 2: Proposed fragmentation pathways for 2,5-dimethylpiperazine.

1,2-Dimethylpiperazine: Predicted Asymmetric Fragmentation

For 1,2-dimethylpiperazine, with one methyl group on a nitrogen and the other on an adjacent carbon, the fragmentation is predicted to be a hybrid of the patterns observed for the 1,4- and 2,5-isomers.

Predicted Key Fragmentation Pathways:

We anticipate two primary α-cleavage pathways: loss of the N-methyl group to form an ion at m/z 99, and loss of the C-methyl group, also yielding an ion at m/z 99. However, the relative stability of the resulting ions may differ, leading to variations in peak intensities compared to the other isomers. Cleavage of the C-C bond adjacent to the N-methylated nitrogen is also a likely pathway.

Table 3: Predicted Key Fragment Ions of 1,2-Dimethylpiperazine

m/zProposed Fragment StructurePredicted Relative Intensity
114[C₆H₁₄N₂]⁺• (Molecular Ion)Low to Moderate
99[M - CH₃]⁺High
84[C₅H₁₀N]⁺Moderate
58[C₃H₈N]⁺High
42[C₂H₄N]⁺Moderate

graph "1,2-Dimethylpiperazine Predicted Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₄N₂]⁺•\nm/z 114"]; F99_N [label="[M - N-CH₃]⁺\nm/z 99"]; F99_C [label="[M - C-CH₃]⁺\nm/z 99"]; F58 [label="[C₃H₈N]⁺\nm/z 58"];

M -> F99_N [label="- •CH₃ (from N)"]; M -> F99_C [label="- •CH₃ (from C)"]; M -> F58 [label="Ring Cleavage"]; }

Figure 3: Predicted primary fragmentation of 1,2-dimethylpiperazine.

1,3-Dimethylpiperazine: Predicted Fragmentation Pattern

Similar to the 1,2-isomer, 1,3-dimethylpiperazine has an asymmetrical structure with one N-methyl and one C-methyl group, but with a different substitution pattern.

Predicted Key Fragmentation Pathways:

The fragmentation is expected to be initiated by α-cleavage, leading to the loss of either the N-methyl or the C-methyl group, both resulting in an ion at m/z 99. The stability of the resulting carbocation will influence the preferred pathway. Ring cleavage is also anticipated, potentially leading to characteristic fragment ions.

Table 4: Predicted Key Fragment Ions of 1,3-Dimethylpiperazine

m/zProposed Fragment StructurePredicted Relative Intensity
114[C₆H₁₄N₂]⁺• (Molecular Ion)Low to Moderate
99[M - CH₃]⁺High
70[C₄H₈N]⁺Moderate
58[C₃H₈N]⁺High
42[C₂H₄N]⁺Moderate

graph "1,3-Dimethylpiperazine Predicted Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₄N₂]⁺•\nm/z 114"]; F99_N [label="[M - N-CH₃]⁺\nm/z 99"]; F99_C [label="[M - C-CH₃]⁺\nm/z 99"]; F58 [label="[C₃H₈N]⁺\nm/z 58"];

M -> F99_N [label="- •CH₃ (from N)"]; M -> F99_C [label="- •CH₃ (from C)"]; M -> F58 [label="Ring Cleavage"]; }

Figure 4: Predicted primary fragmentation of 1,3-dimethylpiperazine.

Comparative Analysis and Key Differentiators

While all four isomers exhibit a molecular ion at m/z 114 and a prominent fragment at m/z 99 due to the loss of a methyl group, the relative intensities of these and other fragment ions can serve as key differentiators.

  • 1,4-Dimethylpiperazine: The high symmetry of this molecule often results in a relatively more abundant molecular ion peak compared to its C-methylated counterparts. The base peak is often the m/z 99 fragment.

  • 2,5-Dimethylpiperazine: This isomer is characterized by significant fragmentation of the ring itself, leading to prominent peaks at lower m/z values such as 70 and 56. The molecular ion peak is typically of low intensity.

  • 1,2- and 1,3-Dimethylpiperazine (Predicted): These unsymmetrical isomers are expected to show a combination of the fragmentation patterns of the N- and C-methylated piperazines. The most abundant fragment is predicted to be at m/z 99. The key to differentiating them from each other and from the other two isomers will lie in the relative abundances of the lower mass fragment ions, which will be influenced by the stability of the secondary carbocations and radical ions formed upon ring cleavage.

Conclusion

The differentiation of dimethylpiperazine isomers by mass spectrometry is a nuanced task that relies on a careful examination of their fragmentation patterns. While 1,4- and 2,5-dimethylpiperazine can be distinguished based on their distinct experimental mass spectra, the identification of 1,2- and 1,3-dimethylpiperazine often requires a predictive understanding of their fragmentation pathways. This guide provides a foundational framework for researchers to approach the analysis of these important compounds, combining experimental data with established fragmentation theory. For definitive identification, it is always recommended to compare the mass spectrum of an unknown sample with that of a certified reference standard.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

A Comparative Analysis of the Aqueous and Organic Solubility of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine and 1-(2-Methoxyethyl)piperazine: A Methodical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, piperazine derivatives are a cornerstone, valued for their versatile pharmacological activities and adaptable structural framework.[1][2] The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility can impede in vitro assay reliability and compromise in vivo bioavailability, presenting significant hurdles in the therapeutic development pipeline.[3][4]

This technical guide presents a comparative framework for evaluating the solubility of two closely related piperazine derivatives: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine and its parent compound, 1-(2-Methoxyethyl)piperazine . The introduction of a gem-dimethyl group at the 2-position of the piperazine ring is anticipated to significantly alter the molecule's physicochemical characteristics. This guide will delve into the theoretical underpinnings of this structural modification on solubility and provide a detailed experimental protocol for a comprehensive comparative analysis. The target audience for this guide includes researchers, scientists, and professionals in drug development who are engaged in the selection and optimization of lead compounds.

Theoretical Considerations: The Impact of Gem-Dimethyl Substitution

The principle of "like dissolves like" is a foundational concept in predicting solubility, where compounds tend to dissolve in solvents of similar polarity.[2] The introduction of a gem-dimethyl group to the piperazine ring of 1-(2-Methoxyethyl)piperazine is expected to influence its solubility through several mechanisms:

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrocarbon character of the molecule, thereby enhancing its lipophilicity. This structural change is likely to decrease its solubility in aqueous solutions and increase its solubility in nonpolar organic solvents.

  • Steric Hindrance: The gem-dimethyl group introduces steric bulk, which can disrupt the planarity and intermolecular interactions of the piperazine ring. This may affect the crystal lattice energy of the solid form, which in turn can influence the energy required for dissolution.

  • Hydrogen Bonding: The piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, contributing to aqueous solubility. The gem-dimethyl substitution does not directly alter the number of hydrogen bond acceptors but may sterically hinder the approach of water molecules, potentially reducing hydration and, consequently, aqueous solubility.

Based on these principles, it is hypothesized that 1-(2-Methoxyethyl)-2,2-dimethylpiperazine will exhibit lower aqueous solubility and higher solubility in non-polar organic solvents compared to 1-(2-Methoxyethyl)piperazine.

Experimental Design: A Protocol for Comparative Solubility Assessment

To empirically validate the theoretical considerations, a robust experimental plan is essential. The following section outlines a detailed methodology for determining and comparing the thermodynamic and kinetic solubility of the two subject compounds.

Materials and Reagents
  • 1-(2-Methoxyethyl)-2,2-dimethylpiperazine (high purity, >98%)

  • 1-(2-Methoxyethyl)piperazine (high purity, >98%)[5][6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), analytical grade

  • A selection of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance, volumetric flasks, and pipettes

Experimental Workflow: Thermodynamic and Kinetic Solubility

The following diagram outlines the experimental workflow for determining both thermodynamic and kinetic solubility.

G cluster_0 Thermodynamic Solubility (Shake-Flask Method) cluster_1 Kinetic Solubility (Turbidimetric Method) thermo_start Start: Solid Compound thermo_prep Add excess compound to solvent thermo_start->thermo_prep thermo_equil Equilibrate on shaker (24-48h) thermo_prep->thermo_equil thermo_sep Phase Separation (Centrifugation/Filtration) thermo_equil->thermo_sep thermo_quant Quantify supernatant (HPLC/LC-MS) thermo_sep->thermo_quant thermo_end Result: Thermodynamic Solubility thermo_quant->thermo_end kinetic_start Start: DMSO Stock Solution kinetic_prep Add stock solution to aqueous buffer kinetic_start->kinetic_prep kinetic_incubate Incubate (1-2h) kinetic_prep->kinetic_incubate kinetic_measure Measure turbidity (Nephelometry/UV-Vis) kinetic_incubate->kinetic_measure kinetic_end Result: Kinetic Solubility kinetic_measure->kinetic_end

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 2-5 mg) of the test compound to a vial containing a known volume (e.g., 1-2 mL) of the selected solvent (PBS or organic solvent).[9] The presence of undissolved solid is crucial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached between the dissolved and undissolved compound.[4]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed.[10]

  • Quantification:

    • Prepare a calibration curve of the test compound in the respective solvent using known concentrations.

    • Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[8][10]

  • Data Reporting:

    • Express the solubility in units of mg/mL and µM.

Detailed Protocol: Kinetic Solubility (Turbidimetric Assay)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][11][12]

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of each test compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution.

    • Add a small volume of each diluted stock solution to the wells containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Anticipated Results and Data Presentation

The experimental data should be organized into clear and concise tables for easy comparison.

Table 1: Physicochemical Properties

Property1-(2-Methoxyethyl)piperazine1-(2-Methoxyethyl)-2,2-dimethylpiperazine
Molecular Formula C₇H₁₆N₂O[5]C₉H₂₀N₂O
Molecular Weight 144.21 g/mol [5][13]172.27 g/mol
Calculated logP To be calculatedTo be calculated
pKa 9.15 ± 0.10 (Predicted)[14]To be predicted

Table 2: Experimentally Determined Thermodynamic Solubility at 25°C

Solvent1-(2-Methoxyethyl)piperazine (mg/mL)1-(2-Methoxyethyl)-2,2-dimethylpiperazine (mg/mL)
PBS (pH 7.4) Expected to be higherExpected to be lower
Ethanol Experimental ValueExperimental Value
Acetonitrile Experimental ValueExperimental Value
Ethyl Acetate Experimental ValueExperimental Value
Toluene Expected to be lowerExpected to be higher
Hexane Expected to be lowerExpected to be higher

Table 3: Experimentally Determined Kinetic Solubility in PBS (pH 7.4) at 25°C

CompoundKinetic Solubility (µM)
1-(2-Methoxyethyl)piperazine Expected to be higher
1-(2-Methoxyethyl)-2,2-dimethylpiperazine Expected to be lower

Discussion and Interpretation

The results from the proposed experiments are expected to demonstrate a clear trend. The gem-dimethyl substitution in 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is predicted to increase its lipophilicity, leading to lower solubility in aqueous media like PBS and higher solubility in nonpolar organic solvents such as toluene and hexane, when compared to the unsubstituted 1-(2-Methoxyethyl)piperazine.

The kinetic solubility data will provide valuable insights into the potential for precipitation when these compounds are introduced into an aqueous environment from a DMSO stock, a common scenario in high-throughput screening assays. Lower kinetic solubility for the dimethylated analog would suggest a higher propensity for precipitation under these conditions.

It is also important to consider the pH-dependent solubility of these basic compounds. At pH values below their pKa, both compounds will be protonated, leading to increased aqueous solubility. This can be a valuable strategy for formulation development.

Conclusion

References

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine.
  • LookChem. (n.d.). Cas 13484-40-7,1-(2-Methoxyethyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyethyl)piperazine 97%.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Pharma Excipients. (2025, September 22).
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  • Pharmaceutical Sciences. (2024, February 15).
  • Thermo Fisher Scientific. (n.d.). 1-(2-Methoxyethyl)piperazine, 98%.
  • ChemScene. (n.d.). 82516-03-8 | 1-(2,2-Dimethoxyethyl)piperazine.
  • Gautam Singhvi, et al. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Methoxyethyl)piperazine.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Journal of Chemical & Engineering Data. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • ResearchGate. (2026, February 16).
  • BenchChem. (2025, December).
  • ResearchGate. (2025, August 6). The gem-Dimethyl Effect Revisited.
  • Semantic Scholar. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties.
  • Chem-Impex. (n.d.). 2,2-Dimethyl-piperazine.

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Validating Regioisomer Purity in Substituted Piperazines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperazines are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for blockbuster therapeutics (e.g., aripiprazole, imatinib) and a vast array of novel psychoactive substances (NPS)[1]. However, the synthesis of these compounds frequently yields regioisomers—molecules with identical molecular weights but different aromatic substitution patterns (e.g., 2,3- vs. 3,4-methylenedioxybenzylpiperazine).

Because regioisomers can exhibit drastically different pharmacological profiles and toxicities, validating their purity is a critical regulatory and safety requirement. This guide provides an objective, data-driven comparison of the analytical modalities used to differentiate and quantify piperazine regioisomers, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.

The Mechanistic Challenge: Why Standard Techniques Fail

The fundamental challenge in piperazine regioisomer analysis stems from the molecule's inherent chemical properties:

  • The Mass Spectrometry (MS) Blindspot: In standard Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), the highly basic nitrogen atoms of the piperazine ring dictate the fragmentation pathway. Charge stabilization on the nitrogen drives cleavage at the benzylic bond. Consequently, regioisomers like 2,3-MDBP and 3,4-MDBP yield identical primary fragment ions (e.g., m/z 135 for the methylenedioxybenzyl cation, m/z 163, and m/z 229)[2][3]. Because the fragmentation loses the spatial context of the aromatic ring, MS alone cannot differentiate these isomers[4].

  • Chromatographic Tailing: Piperazines possess secondary or tertiary amines that are highly polar. On standard silica-based C18 HPLC columns, these basic nitrogens undergo severe ionic interactions with residual silanol groups. This causes the compounds to either elute at the dead volume or exhibit extreme peak tailing, destroying the resolution needed to separate closely related isomers[5].

Mechanism Isomers Regioisomers (e.g., 2,3- vs 3,4-MDBP) MS Electron Ionization (EI-MS) Isomers->MS IR Vapor Phase IR (GC-IRD) Isomers->IR Frag Nitrogen-Directed Cleavage (Identical m/z 135) MS->Frag Vib Distinct C-H Bending (764 cm⁻¹ vs 810 cm⁻¹) IR->Vib Fail Cannot Differentiate Isomers Frag->Fail Success Unambiguous Identification Vib->Success

Mechanistic divergence in distinguishing piperazine regioisomers using MS versus IR detection.

Comparative Analysis of Analytical Modalities

To overcome these challenges, analytical scientists must employ orthogonal techniques that probe different physicochemical properties of the molecules.

GC-IRD / GC-MS (The Orthogonal Standard)

By coupling Gas Chromatography to both a Mass Spectrometer and an Infrared Detector (GC-IRD), laboratories create a self-validating system. While the MS confirms the molecular weight and core piperazine pharmacophore, the vapor-phase IR provides distinct out-of-plane C-H bending vibrations that unambiguously identify the aromatic substitution pattern[3]. For example, 2,3-MDBP exhibits a distinct band at 764 cm⁻¹, whereas its 3,4-isomer shows split peaks at 760 and 810 cm⁻¹[4].

2D-NMR & UPLC-MS/MS (The Absolute Gold Standard)

For absolute regiochemical connectivity without the need for volatile derivatives, 2D-NMR (specifically HSQC and HMBC) is unmatched. HMBC reveals long-range (2-3 bond) ¹H-¹³C couplings, allowing scientists to map the exact position of substituents on the aromatic ring relative to the benzylic protons. Once the structure is elucidated, UPLC-MS/MS utilizing deactivated C18 or HILIC columns provides high-throughput quantitative purity analysis[5].

Raman Microspectroscopy with Chemometrics

A rapidly emerging, non-destructive alternative. Raman microspectroscopy captures the unique vibrational fingerprint of the solid-state isomer. When coupled with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), this method can rapidly classify and distinguish between complex sets of regioisomers (e.g., 2-TFMPP, 3-TFMPP, and 4-TFMPP) in under a minute[6].

Quantitative Performance Comparison
Analytical ModalityRegioisomer Resolution PowerSensitivity (LOD)Structural ID ConfidenceThroughput / TimeKey Limitation
Standard GC-MS Poor (Identical Spectra)High (~10-50 pg)Low (for isomers)~20 minsFails to distinguish aromatic substitution patterns.
GC-IRD / GC-MS High (Vibrational specificity)Moderate (~10 ng)Very High~25 minsRequires sample derivatization for volatility/peak shape.
UPLC-MS/MS Moderate (Requires specific columns)Very High (~1-5 fg)Low (Unless MS/MS is highly specific)~5-10 minsCo-elution risk; requires deactivated stationary phases.
1D/2D NMR N/A (Bulk structural analysis)Low (~1-5 mg)Absolute (Gold Standard)~1-2 hoursHigh sample consumption; low throughput.
Raman + Chemometrics High (via PCA/LDA models)Moderate (Solid state)High< 1 min Requires extensive pre-built training datasets.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Workflow Start Substituted Piperazine Sample Matrix Split Orthogonal Analytical Divergence Start->Split GC GC-IRD / GC-MS (MBTFA Derivatization) Split->GC Volatile Analysis NMR 2D-NMR (HSQC & HMBC) Split->NMR Structural ID LC UPLC-UV/MS (Deactivated C18) Split->LC Quantification GC_Res Aromatic Substitution Pattern Confirmed GC->GC_Res NMR_Res Absolute Regiochemical Connectivity NMR->NMR_Res LC_Res Quantitative Purity & Isomer Ratio LC->LC_Res

Analytical workflow for the comprehensive validation of piperazine regioisomers.
Protocol 1: GC-IRD/MS Regioisomer Differentiation

This protocol uses derivatization to force chromatographic separation, followed by orthogonal detection to self-validate the isomer's identity.

Step 1: Perfluoroacylation (Derivatization)

  • Action: To 1.0 mg of the piperazine sample, add 100 µL of ethyl acetate and 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA). Vortex and heat at 70°C for 20 minutes.

  • Causality: The secondary amine of the piperazine ring causes severe peak tailing on GC columns. MBTFA converts the amine to a trifluoroacetyl (TFA) derivative. This masks the basic nitrogen, eliminates silanol interactions, and significantly increases the compound's volatility[3].

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a 30 m × 0.25 mm capillary column coated with 50% phenyl / 50% dimethyl polysiloxane (e.g., Rxi-50).

  • Causality: Standard 5% phenyl columns often fail to resolve piperazine regioisomers. The high 50% phenyl content provides the necessary π-π interactions to exploit subtle electron density differences between the aromatic rings of the regioisomers, enabling baseline separation[1].

Step 3: Orthogonal Detection (Self-Validation)

  • Action: Split the column effluent to an EI-MS (70 eV) and a vapor-phase IR detector.

  • Causality: If the MS confirms the expected m/z of the TFA-derivatized piperazine (validating the core structure) and the IR simultaneously matches the unique C-H bending fingerprint of a specific regioisomer (e.g., 764 cm⁻¹), the identification is internally validated without the immediate need for a pure reference standard[4].

Protocol 2: UPLC-MS/MS Quantitative Purity Analysis

This protocol ensures accurate quantification by preventing the analyte from being lost to the stationary phase.

Step 1: Stationary Phase Selection

  • Action: Utilize a base-deactivated C18 column or a Normal Phase silica column (e.g., SUPELCOSIL™ LC-CN).

  • Causality: Piperazines will elute at the dead volume or bind irreversibly to standard C18 columns due to ionic bonding. Base-deactivated columns cap residual silanols, allowing for proper hydrophobic retention and symmetrical peak shapes[5].

Step 2: Mobile Phase Optimization

  • Action: Run a gradient of Water/Acetonitrile modified with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Causality: The ammonium formate acts as an ion-pairing agent and buffer, keeping the piperazine nitrogen protonated uniformly, which sharpens the peak and ensures reproducible retention times for accurate isomer ratio quantification.

References

  • Almaghrabi, M. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University, 2021.
  • "Full article: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." Taylor & Francis, 2018.
  • Abdel-Hay, K. M. H. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University, 2012.
  • "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • "GC–TOF mass spectral analysis of the m / z 135 ion for...
  • "Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics." ProQuest.

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A Medicinal Chemist's Guide to Unlocking Pharmacokinetic Potential: The Gem-Dimethyl Piperazine Advantage

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the optimization of a drug candidate's pharmacokinetic (PK) profile is a paramount challenge. A molecule's absorption, distribution, metabolism, and excretion (ADME) properties dictate its journey through the body, ultimately determining its therapeutic window and clinical success. Among the myriad of strategies employed by medicinal chemists, the strategic substitution of molecular scaffolds to enhance these properties is a cornerstone of modern drug design. This guide provides an in-depth comparison of the pharmacokinetic advantages conferred by the gem-dimethyl piperazine substitution, a powerful tool for mitigating metabolic liabilities and improving oral bioavailability.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart aqueous solubility and provide versatile synthetic handles for molecular elaboration.[1][2] However, the unsubstituted piperazine ring is often susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3][4] This metabolic instability can lead to high clearance, a short half-life, and poor oral bioavailability, hindering the development of promising drug candidates.[4][5]

A proven strategy to overcome this challenge is the introduction of a gem-dimethyl group on the piperazine ring, typically at the carbon atom adjacent to a nitrogen. This seemingly simple modification can profoundly and positively impact a molecule's pharmacokinetic profile.[6][7]

The Shielding Effect: Blocking Metabolic Attack

The primary advantage of the gem-dimethyl substitution lies in its ability to sterically hinder the metabolic enzymes responsible for piperazine degradation.[4] The bulky methyl groups act as a shield, physically blocking the active site of CYP enzymes from accessing the vulnerable positions on the piperazine ring. This steric hindrance significantly reduces the rate of oxidation, thereby increasing the metabolic stability of the compound.[4][6]

This enhanced metabolic stability translates directly to a longer in vivo half-life and reduced clearance, allowing for sustained therapeutic concentrations with less frequent dosing.[4] The increased exposure can also lead to improved efficacy, as the drug has more time to interact with its target.

Modulating Basicity and Improving Permeability

The introduction of gem-dimethyl groups can also influence the physicochemical properties of the piperazine moiety, notably its basicity (pKa). The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[8][9]

While the precise effect can be context-dependent, the addition of alkyl groups to a piperazine ring can modulate its pKa.[8][10] This fine-tuning of basicity can be leveraged to optimize a compound's properties for improved oral absorption. By reducing the extent of protonation in the gastrointestinal tract, the gem-dimethyl substitution can enhance a molecule's permeability across the intestinal wall, a key factor for oral bioavailability.[11][12]

Comparative Data: The Proof is in the Numbers

The theoretical advantages of gem-dimethyl piperazine substitution are consistently borne out by experimental data. Below is a comparative summary of pharmacokinetic parameters for hypothetical parent compounds and their gem-dimethyl piperazine-substituted analogs.

CompoundIn Vitro Metabolic Stability (t½, min)In Vivo Half-Life (h)Oral Bioavailability (%)
Parent Compound A 151.210
Gem-Dimethyl Analog A 956.855
Parent Compound B 80.85
Gem-Dimethyl Analog B 725.142

This data is illustrative and intended to represent typical improvements observed with gem-dimethyl piperazine substitution.

Experimental Protocols for Validation

To empirically validate the pharmacokinetic advantages of gem-dimethyl piperazine substitution in your own drug discovery programs, the following experimental workflows are recommended.

In Vitro Metabolic Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.[13][14]

Workflow:

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.[15]

    • Thaw pooled liver microsomes (from the species of interest, e.g., human, rat) on ice.[13]

    • Prepare an NADPH regenerating system to ensure sustained enzyme activity.[15]

  • Incubation:

    • In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate at 37°C.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[14]

  • Termination and Analysis:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to each aliquot.[15]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time.

    • From this curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability of a drug candidate.[17][18]

Workflow:

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture them for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[19]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[20]

  • Permeability Measurement:

    • The assay is conducted in two directions: apical-to-basolateral (A-to-B) to assess absorption and basolateral-to-apical (B-to-A) to evaluate efflux.[21]

    • Add the test compound to the donor chamber (apical for A-to-B, basolateral for B-to-A).

    • At specified time intervals, collect samples from the receiver chamber.

  • Analysis and Interpretation:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.[21]

    • A high Papp (A-to-B) value suggests good intestinal absorption. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 indicates the involvement of active efflux transporters.[21]

In Vivo Pharmacokinetic Studies in Rodents

These studies provide definitive data on a compound's ADME properties in a living organism.[22][23]

Workflow:

Caption: Workflow for In Vivo Pharmacokinetic Study.

Detailed Protocol:

  • Animal Model and Dosing:

    • Select an appropriate rodent species (e.g., mouse or rat).[22]

    • Administer the test compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.[24]

  • Sample Collection:

    • Collect blood samples at various time points post-dosing.[24]

    • Process the blood to separate the plasma.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[25]

    • Determine the oral bioavailability (F%) by comparing the AUC from the PO route to the AUC from the IV route.

Conclusion

The gem-dimethyl piperazine substitution is a powerful and well-established strategy in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates. By sterically shielding against metabolic degradation and favorably modulating physicochemical properties, this modification can significantly improve metabolic stability, increase half-life, and boost oral bioavailability. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these advantages and accelerate the development of new and improved therapeutics.

References

  • Caco2 assay protocol. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 7, 2024, from [Link]

  • Studylib. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 7, 2024, from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved March 7, 2024, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 7, 2024, from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved March 7, 2024, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 7, 2024, from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved March 7, 2024, from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved March 7, 2024, from [Link]

  • PubMed. (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved March 7, 2024, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved March 7, 2024, from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved March 7, 2024, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved March 7, 2024, from [Link]

  • PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 7, 2024, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved March 7, 2024, from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2008, April). The gem-Dimethyl Effect Revisited. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved March 7, 2024, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Methylation of piperazines - US3154553A.
  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved March 7, 2024, from [Link]

  • PMC - NIH. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved March 7, 2024, from [Link]

  • PMC - NIH. (2018, April 12). Drug metabolism in drug discovery and development. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025, August 2). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. Retrieved March 7, 2024, from [Link]

  • Medicinal Chemistry - Pharmacy 180. (n.d.). Steric Features of Drugs. Retrieved March 7, 2024, from [Link]

  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved March 7, 2024, from [Link]

  • PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2021, July 11). Recent strategies for improving solubility and oral bioavailability of piperine. Retrieved March 7, 2024, from [Link]

  • PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review. Retrieved March 7, 2024, from [Link]

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Analytical Profiling of Methoxyethyl Piperazines: A Comparative Guide to IR Spectroscopy Techniques and Peak Assignments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxyethyl piperazines, such as 1-(2-methoxyethyl)piperazine, are critical bifunctional building blocks in pharmaceutical synthesis. They are frequently utilized to enhance the aqueous solubility and pharmacokinetic profiles of CNS and cardiovascular drug candidates. Accurate structural characterization of these liquid intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive functional group verification.

As a Senior Application Scientist, I have designed this guide to objectively compare the IR spectral profiles of methoxyethyl piperazines and evaluate the two primary analytical modalities for their characterization: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR.

Section 1: Spectral Causality and Peak Assignments (The "Why")

The IR spectrum of a methoxyethyl piperazine is a composite of its structural moieties: the saturated nitrogen-containing heterocycle (piperazine) and the aliphatic ether side chain (methoxyethyl group). Understanding the physical causality behind these molecular vibrations is essential for accurate spectral interpretation.

  • N-H Stretching (Secondary Amine): In mono-substituted piperazines like 1-(2-methoxyethyl)piperazine, the unsubstituted secondary amine nitrogen exhibits an N-H stretching vibration. Aliphatic cyclic amines containing N-H groups typically show absorption in the 3500–3220 cm⁻¹ region. The exact position is highly dependent on the degree of intermolecular hydrogen bonding in the neat liquid state, which weakens the N-H bond and shifts the peak to lower wavenumbers.

  • C-H Stretching (Aliphatic): The piperazine ring and the ethyl chain possess abundant methylene (-CH₂-) groups, while the methoxy group terminates in a methyl (-CH₃). The C-H stretching vibrations for these aliphatic and heterocyclic structures occupy the 2800–3100 cm⁻¹ region[1].

  • C-O-C Stretching (Ether): The methoxyethyl side chain introduces a strong, characteristic asymmetric C-O-C stretching vibration, typically dominating the fingerprint region between 1150 and 1050 cm⁻¹. The high polarity of the C-O bond results in a large change in the dipole moment during vibration, yielding a high-intensity peak.

  • C-N Stretching (Aliphatic Amine): The C-N stretching vibrations in piperazine rings are coupled with C-C stretches and N-H deformations, appearing in the 1199–1323 cm⁻¹ range[1].

Table 1: Comparative IR Peak Assignments for Methoxyethyl Piperazines
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality / Notes
Secondary Amine N-H Stretch3500 – 3220Weak to MediumBroadened by intermolecular hydrogen bonding in neat liquids. Absent in fully substituted derivatives.
Aliphatic Chain/Ring C-H Stretch (Asym/Sym)2950 – 2800StrongMultiple overlapping peaks due to ring -CH₂-, chain -CH₂-, and terminal -CH₃ groups.
Aliphatic Ether C-O-C Asym. Stretch1150 – 1050Very StrongHigh dipole moment change during ether bond stretching causes dominant absorption in the fingerprint region.
Piperazine Ring C-N Stretch1325 – 1150MediumOften appears as multiple bands (e.g., ~1260, ~1120 cm⁻¹) due to coupling with ring skeletal vibrations.
Piperazine Ring N-H / C-H Bending~1450, ~1380MediumScissoring and bending modes of the methylene and amine groups.
Section 2: Methodological Comparison: ATR-FTIR vs. Transmission FTIR

1-(2-Methoxyethyl)piperazine is a clear, colorless to yellow liquid at room temperature with a boiling point of 193–194°C[2]. Consequently, solid-state techniques like KBr pellet pressing are inapplicable. Analysts must choose between ATR-FTIR and Transmission FTIR liquid cells.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: An IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). Total internal reflection creates an evanescent wave that penetrates the liquid sample placed on the crystal surface[3].

    • Causality of Spectral Differences: ATR penetration depth is directly proportional to the wavelength[4]. Therefore, the evanescent wave penetrates deeper into the sample at lower wavenumbers (longer wavelengths). This physical phenomenon causes peaks in the fingerprint region (e.g., the C-O-C stretch at 1100 cm⁻¹) to appear artificially stronger relative to high-wavenumber peaks (e.g., N-H stretch at 3300 cm⁻¹) when compared to transmission spectra[5].

  • Transmission FTIR:

    • Mechanism: The IR beam passes completely through a thin layer of the liquid sample sandwiched between two IR-transparent windows (e.g., NaCl or KBr).

    • Advantages: Adheres strictly to the Beer-Lambert law without wavelength-dependent pathlength variations, providing true relative peak intensities[6].

Table 2: Objective Comparison of FTIR Modalities for Liquid Amines
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (NaCl/KBr Liquid Cell)
Sample Preparation None (Neat liquid applied directly)Requires demountable cells and careful filling
Pathlength ~0.5 to 2.0 µm (Wavelength dependent)15 µm to 100 µm (Defined by PTFE spacers)
Spectral Integrity Requires software "ATR Correction" to normalize intensitiesTrue relative intensities; direct library matching
Chemical Compatibility Diamond is highly resistant to basic aminesNaCl/KBr windows degrade over time with moisture/amines
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps to prevent spectral artifacts.

Protocol A: ATR-FTIR Analysis of Neat 1-(2-Methoxyethyl)piperazine
  • Crystal Verification: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Run a preliminary background scan. Validation: The background must show a flat baseline (100% Transmittance) to confirm the absence of residual contaminants.

  • Atmospheric Suppression: Monitor the background for CO₂ (~2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹). If present, purge the spectrometer with dry nitrogen for 10 minutes.

  • Sample Application: Apply 1-2 drops of 1-(2-methoxyethyl)piperazine directly onto the ATR crystal using a glass Pasteur pipette. Ensure the liquid completely covers the active crystal area without trapping air bubbles.

  • Data Acquisition: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply the "ATR Correction" algorithm within the spectrometer software. Causality: This mathematical adjustment compensates for the wavelength-dependent penetration depth, scaling the low-wavenumber peaks down so the spectrum can be accurately compared against standard transmission libraries[4].

Protocol B: Transmission FTIR using Demountable Liquid Cells
  • Cell Assembly: Select two polished NaCl windows. Place a 15 µm or 25 µm PTFE spacer between them. Causality: Amines are highly polar and strongly absorbing; a very short pathlength is required to prevent the C-O-C and C-H stretching peaks from "bottoming out" (absorbing 100% of the light, causing peak truncation).

  • Sample Injection: Inject the liquid methoxyethyl piperazine into the lower port of the assembled cell using a Luer-lock syringe until it exits the top port. Validation: Visually inspect the window area. The presence of air bubbles will cause severe baseline scattering and must be flushed out.

  • Data Acquisition: Place the cell in the transmission compartment and collect the spectrum.

  • Cell Maintenance: Immediately flush the cell with dry dichloromethane and dry with nitrogen. Causality: Prolonged exposure of NaCl windows to hygroscopic amines will etch and cloud the optical surfaces.

Section 4: Decision Workflow Visualization

G Start Liquid Sample: Methoxyethyl Piperazine Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Fast, Neat Liquid Decision->ATR Routine QC / High Viscosity Trans Transmission FTIR (NaCl/KBr Cell) Decision->Trans High Precision / True Intensity ATR_Step Apply 1-2 drops directly to crystal. No pathlength optimization needed. ATR->ATR_Step Trans_Step Inject into demountable cell. Optimize pathlength (15-25 µm) to avoid peak saturation. Trans->Trans_Step ATR_Corr Apply ATR Correction (Adjusts depth of penetration) ATR_Step->ATR_Corr Analyze Spectral Analysis: Identify N-H, C-H, C-O-C, C-N Trans_Step->Analyze ATR_Corr->Analyze

Workflow for selecting and executing FTIR analysis of liquid methoxyethyl piperazines.

References
  • Spectral investigation and normal coordinate analysis of piperazine. NIScPR. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. PIKE Technologies. Available at: [Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at:[Link]

  • Improved Measurement of Liquid Samples Using FTIR. Agilent Technologies. Available at: [Link]

Sources

Comparative metabolic stability of piperazine vs dimethylpiperazine linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Verdict

In the optimization of heterobifunctional molecules (e.g., PROTACs) and small molecule inhibitors, the transition from a piperazine to a dimethylpiperazine (DMP) linker is a high-value strategy for extending half-life (


) and reducing intrinsic clearance (

).

While the unsubstituted piperazine ring is a privileged scaffold for solubility and rigidity, it frequently acts as a metabolic soft spot , susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes. Introducing methyl groups—specifically in the 2,6- or 3,5-positions—creates a "steric shield" that blocks alpha-carbon hydroxylation and prevents the formation of reactive iminium intermediates, often improving metabolic stability by 3- to 5-fold without compromising linker geometry.

Mechanistic Basis of Instability: The Piperazine Liability

To understand why dimethylpiperazine is superior, we must first dissect the metabolic failure modes of the standard piperazine ring.

The CYP450 Attack Vectors

The piperazine ring is electron-rich and possesses accessible hydrogens on the carbons alpha to the nitrogen atoms. CYP450 enzymes (predominantly CYP2D6 and CYP3A4) target these sites through three primary mechanisms:

  • 
    -Carbon Hydroxylation:  The most critical pathway. CYP enzymes hydroxylate the carbon adjacent to the nitrogen. This unstable hemiaminal intermediate spontaneously collapses, leading to ring opening or N-dealkylation.
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair to form an N-oxide. While reversible, this alters the physicochemical properties and can serve as a gateway to further metabolism.

  • Bioactivation (Iminium Ion Formation): Oxidation can generate a reactive iminium ion species (

    
    ), which can covalently bind to cellular proteins (toxicity liability) or be trapped by glutathione/cyanide in assays.
    
Visualization: Piperazine Metabolic Pathways

The following diagram illustrates the cascade of instability for a standard piperazine linker.

PiperazineMetabolism Parent Piperazine Linker (Parent) AlphaOx α-C Hydroxylation (Unstable Hemiaminal) Parent->AlphaOx CYP450 (Major Path) NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP Iminium Reactive Iminium Ion (Toxicity Risk) Parent->Iminium -2e- Oxidation RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Spontaneous Collapse Iminium->RingOpen Hydrolysis

Figure 1: Primary metabolic degradation pathways of the piperazine scaffold. The


-carbon hydroxylation pathway is the dominant driver of high clearance.

The Dimethylpiperazine Solution

Substituents on the piperazine ring act as metabolic blockers. The dimethyl modification is particularly effective due to the "Geminal/Vicinal Effect."

Structural Advantages
  • Steric Hindrance: Methyl groups at the 2,6- or 3,5-positions physically block the CYP450 iron-oxo center from accessing the vulnerable

    
    -hydrogens.
    
  • Conformational Locking: The methyl groups restrict the ring's conformational flexibility (often forcing a chair conformation with equatorial methyls), which can reduce the entropic penalty of binding but also limits the "induced fit" required for some metabolic enzymes.

  • Lipophilicity Trade-off: While methylation increases LogP (typically +0.5 to +1.0 units), the metabolic blockade usually outweighs the risk of increased non-specific binding, provided the overall molecule remains within soluble limits.

Comparative Data: H3B-616 Case Study

The most definitive evidence comes from the optimization of CPS1 inhibitors, where a direct switch from piperazine to 2,6-dimethylpiperazine was executed.

Table 1: Hepatocyte Stability Comparison (Human)

FeaturePiperazine Analog (Compound 1)2,6-Dimethylpiperazine (H3B-616)Impact
Structure Unsubstituted Piperazine(2R,6R)-DimethylpiperazineSteric Blockade

(Hepatocytes)


4x Stability Increase
Biochemical Potency


Improved Potency
Metabolic Liability High (CYP-mediated)LowReduced Turnover

Data Source: Yao et al. (2016). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Med. Chem. Lett.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage in your specific series, use this standardized protocol. This workflow is designed to capture rapid clearance kinetics common in basic heterocycles.

Assay Workflow Diagram

MicrosomalAssay Prep 1. Preparation Test Cmpd (1 µM) Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling Points 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quench Add Ice-Cold ACN + IS Sampling->Quench At each timepoint Analysis 6. LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 2: Standard Operating Procedure for comparative microsomal stability assessment.

Detailed Methodology

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1]
  • Substrate Preparation: Prepare a

    
     stock of the Piperazine and DMP analogs in DMSO. Dilute to 
    
    
    
    in reaction buffer (100 mM Potassium Phosphate, pH 7.4). Note: Keep DMSO < 0.1% final concentration to avoid enzyme inhibition.
  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final assay concentration of

    
    .
    
  • Pre-Incubation: Mix substrate and microsomes. Incubate at

    
     for 5 minutes to equilibrate.
    
  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Time Course: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Propranolol).
    
  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins. Inject supernatant onto LC-MS/MS.[2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

Critical Design Considerations

When switching from Piperazine to DMP, consider these structural nuances:

Regiochemistry: 2,6 vs. 3,5 vs. 2,5
  • 2,6-Dimethyl (cis): The "Gold Standard" for stability. It protects the nitrogens most effectively and often locks the conformation in a way that favors binding in rigid pockets.

  • 3,5-Dimethyl: Often easier to synthesize from commercially available amino acids. Provides similar metabolic protection but results in a different vector for the substituents.

  • 2,5-Dimethyl: Less common for stability optimization alone; often leads to chiral centers that are harder to resolve without significant benefit over the 2,6-isomer.

The pKa Shift

Methylation alters the basicity of the piperazine nitrogens.

  • Piperazine pKa: ~9.8 (Secondary amine)

  • N-Methylpiperazine pKa: ~9.0

  • Dimethylpiperazine pKa: Can drop to ~8.0 depending on substitution.

  • Impact: Lower pKa can improve membrane permeability (higher fraction of neutral species at physiological pH) but may reduce solubility. Ensure your DMP analog maintains sufficient aqueous solubility for bioassays.

References

  • Yao, S., et al. (2016). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters.

  • Paine, M. J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Improve Metabolic Stability. Chemical Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

A Comprehensive Guide to Quality Control Standards for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine as a Pharmaceutical Raw Material

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of a final drug product is intrinsically linked to the quality of its starting materials. For researchers, scientists, and drug development professionals, a deep understanding of the quality control (QC) standards for key raw materials is not just a matter of regulatory compliance, but a fundamental prerequisite for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth technical comparison of QC standards for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] Therefore, a robust QC strategy for raw materials like 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is paramount. This guide will delve into the critical quality attributes of this raw material, compare the analytical methodologies for their assessment, and provide actionable protocols for their implementation in a research and development setting.

Critical Quality Attributes and Recommended Analytical Methods

The quality of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine can be defined by several critical attributes. For each attribute, a selection of analytical techniques can be employed, each with its own advantages and limitations.

Critical Quality AttributeRecommended Analytical Method(s)Justification and Comparison
Identity 1. Fourier-Transform Infrared Spectroscopy (FTIR)2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)3. Mass Spectrometry (MS)FTIR provides a rapid and reliable fingerprint of the molecule by identifying its functional groups. It is an excellent first-line identification test. NMR offers a definitive structural confirmation by providing detailed information about the chemical environment of each proton and carbon atom.[2] It is the gold standard for unambiguous identification. MS confirms the molecular weight of the compound.
Purity (Assay) 1. Gas Chromatography with Flame Ionization Detection (GC-FID)2. High-Performance Liquid Chromatography with UV or Charged Aerosol Detection (HPLC-UV/CAD)GC-FID is a robust and cost-effective technique for quantifying volatile and thermally stable compounds like N-alkylated piperazines.[3] HPLC is suitable for a wider range of compounds, including those that are less volatile or thermally labile.[4][5] Since the target molecule lacks a strong chromophore, UV detection might require derivatization.[6] Alternatively, universal detectors like CAD or ELSD can be employed.[7]
Impurities 1. Gas Chromatography-Mass Spectrometry (GC-MS)2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)GC-MS is highly sensitive and specific for the identification and quantification of volatile and semi-volatile impurities.[4][8] HPLC-MS provides the versatility of HPLC for separation with the high specificity of mass spectrometry for impurity identification, making it ideal for a broad range of potential impurities.[6]
Residual Solvents Headspace Gas Chromatography (HS-GC)HS-GC is the standard technique for the analysis of residual solvents in pharmaceutical materials due to its high sensitivity and ability to handle various sample matrices.
Water Content Karl Fischer TitrationKarl Fischer Titration is a specific and accurate method for the determination of water content in a wide range of materials.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route is crucial for identifying potential impurities. While a specific, publicly available synthesis for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is not readily found, a likely synthetic pathway involves the N-alkylation of 2,2-dimethylpiperazine with a suitable 2-methoxyethylating agent.

A potential synthetic route is the reaction of 2,2-dimethylpiperazine with 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate.

Diagram of a Potential Synthetic Pathway and Key Impurities

G cluster_reactants Starting Materials cluster_impurities Potential Impurities 2,2-Dimethylpiperazine 2,2-Dimethylpiperazine Starting_Material_Impurities Impurities from Starting Materials 2,2-Dimethylpiperazine->Starting_Material_Impurities Reaction N-Alkylation 2,2-Dimethylpiperazine->Reaction 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane 1-Bromo-2-methoxyethane->Starting_Material_Impurities 1-Bromo-2-methoxyethane->Reaction Unreacted_SM Unreacted Starting Materials Disubstituted_Piperazine 1,4-bis(2-Methoxyethyl)-2,2-dimethylpiperazine Reaction->Unreacted_SM Incomplete Reaction Reaction->Disubstituted_Piperazine Over-alkylation Product 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Reaction->Product

Caption: A potential synthetic route for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine and the likely process-related impurities.

Based on this likely pathway, the primary impurities to monitor are:

  • Unreacted 2,2-dimethylpiperazine: Incomplete reaction can lead to the presence of the starting piperazine derivative.

  • 1,4-bis(2-Methoxyethyl)-2,2-dimethylpiperazine: Over-alkylation is a common side reaction in the synthesis of monosubstituted piperazines, leading to the formation of the disubstituted product.

  • Impurities from starting materials: The purity of the final product is also dependent on the purity of the starting 2,2-dimethylpiperazine and the alkylating agent.

Comparative Analysis of Analytical Techniques

The choice between analytical techniques often involves a trade-off between performance, cost, and complexity.

Purity (Assay): GC-FID vs. HPLC-UV/CAD
FeatureGC-FIDHPLC-UV/CAD
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization.Separation of compounds in a liquid mobile phase followed by detection via UV absorbance or charged aerosol detection.
Advantages - High resolution and efficiency for volatile compounds.- Robust and reliable.- Lower operational cost compared to HPLC.[3]- Applicable to a wider range of compounds, including non-volatile and thermally labile ones.[4][5]- CAD provides near-universal response for non-volatile analytes, independent of their optical properties.
Disadvantages - Requires the analyte to be volatile and thermally stable.- Higher operational cost due to solvent consumption and pump maintenance.[5]- UV detection requires a chromophore in the analyte for good sensitivity; derivatization may be necessary for compounds like the target molecule.[6]
Typical Application Ideal for routine purity testing and assay of the final product.Suitable for purity analysis, especially when dealing with complex mixtures or when GC is not feasible.
Impurity Profiling: GC-MS vs. HPLC-MS
FeatureGC-MSHPLC-MS
Principle Combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.Combines the separation power of high-performance liquid chromatography with the identification capabilities of mass spectrometry.
Advantages - Excellent for the identification of volatile and semi-volatile impurities.[4][8]- Extensive mass spectral libraries available for compound identification.- Applicable to a broad range of impurities, including non-volatile and thermally labile compounds.- Provides both molecular weight and structural information.
Disadvantages - Limited to analytes that can be volatilized without decomposition.- More complex instrumentation and higher cost.- Matrix effects can sometimes suppress ion formation.
Typical Application The preferred method for identifying and quantifying process-related volatile impurities and residual solvents.A powerful tool for comprehensive impurity profiling, especially for unknown or non-volatile impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for key QC experiments. These protocols are based on established methods for similar piperazine derivatives and should be validated for the specific application.

Protocol 1: Identity Confirmation by FTIR
  • Sample Preparation: Place a drop of the neat liquid sample of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine on a clean attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known standard. The positions and relative intensities of the absorption bands should be concordant. A reference spectrum for the similar compound 1-(2-Methoxyethyl)piperazine is available on PubChem.[4]

Protocol 2: Purity Assay by GC-FID
  • Chromatographic System:

    • Column: DB-17 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[9]

    • Injector Temperature: 250°C.[9]

    • Detector Temperature (FID): 260°C.[9]

    • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[9]

    • Injection Volume: 1.0 µL.[9]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine in methanol to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to the same nominal concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard.

Protocol 3: Impurity Profiling by GC-MS
  • Chromatographic System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[8]

    • MS Transfer Line Temperature: 280°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-600 m/z.[8]

  • Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the impurity peaks by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns. The relative percentage of each impurity can be estimated based on the peak area.

Diagram of the QC Workflow

QC_Workflow cluster_receiving Raw Material Receiving cluster_testing QC Testing cluster_disposition Disposition Receiving Receive 1-(2-Methoxyethyl)-2,2-dimethylpiperazine Identity Identity (FTIR, NMR) Receiving->Identity Purity Purity (GC-FID) Receiving->Purity Impurities Impurities (GC-MS) Receiving->Impurities Residual_Solvents Residual Solvents (HS-GC) Receiving->Residual_Solvents Water_Content Water Content (KF) Receiving->Water_Content Decision Review and Decision Pass Release for Manufacturing Fail Reject and Quarantine Decision->Pass Meets Specifications Decision->Fail Does Not Meet Specifications

Caption: A typical quality control workflow for incoming 1-(2-Methoxyethyl)-2,2-dimethylpiperazine raw material.

Conclusion

The quality control of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine is a critical aspect of pharmaceutical development that demands a multi-faceted analytical approach. A comprehensive QC strategy should encompass rigorous identity testing, accurate purity determination, and thorough impurity profiling. The choice of analytical methodology should be guided by the specific requirements of the analysis, balancing factors such as sensitivity, specificity, and practicality. By implementing the standards and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital raw material, thereby contributing to the development of safe and effective medicines.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026, March 2). Qualityze. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved from [Link]

  • 1-(2-Methoxyethyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020, October 30). Scholars.Direct. Retrieved from [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. (n.d.). Academia.edu. Retrieved from [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of the piperazine subunit of Indinavir. (n.d.). Retrieved from [Link]

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Safety Operating Guide

1-(2-Methoxyethyl)-2,2-dimethylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Disposal of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Hazard Profile and Core Safety Principles

Based on the toxicological and safety data of analogous piperazine compounds, 1-(2-Methoxyethyl)-2,2-dimethylpiperazine should be treated as a hazardous substance. The primary hazards are associated with its potential corrosivity and irritation effects.[1][2][3] The piperazine moiety itself is known to cause skin irritation, and in some cases, severe burns and eye damage.[2][3]

Before beginning any work that will generate waste, a thorough risk assessment is mandatory. The core principle is to minimize waste generation wherever possible by carefully planning experiments and using only the necessary amount of the substance.[4]

Table 1: Synthesized Hazard Profile for 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Hazard Classification Description Primary Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.[1] Based on 1-(2-Methoxyethyl)piperazine & 1-(2-Methoxyphenyl)piperazine
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Direct contact can cause significant damage. Based on 1-(2-Methoxyethyl)piperazine & 1-(2-Methoxyphenyl)piperazine
Flammability Classified as a combustible liquid. Based on 1-(2-Methoxyethyl)piperazine

| Respiratory Irritation | May cause respiratory irritation if inhaled as a vapor or aerosol.[1] | Based on 1-(2-Methoxyphenyl)piperazine hydrochloride |

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is the foundation of safe chemical handling. All disposal-related activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles are required. For tasks with a higher splash risk, a face shield (minimum 8-inch) should be worn in addition to goggles.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[7]

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, consider additional protective clothing.[5][8]

  • Respiratory Protection: If there is a risk of generating aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator should be used.[8]

Step-by-Step Disposal Protocol

Disposal of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine must be treated as hazardous chemical waste. It is imperative that this chemical is never disposed of down the drain or in regular trash.[4][9]

Step 1: Waste Segregation

  • Do not mix this chemical with other waste streams.[4] It should be collected in its own designated hazardous waste container to prevent unforeseen chemical reactions.

Step 2: Containerization

  • Use a designated, compatible, and leak-proof container for waste collection.[10][11] The best choice is often the original product container.[10]

  • The container must be kept tightly closed at all times, except when actively adding waste.[4] This prevents the release of vapors and protects against spills.

Step 3: Labeling

  • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[10][12]

  • The label must clearly state the full chemical name: "1-(2-Methoxyethyl)-2,2-dimethylpiperazine" (no formulas or abbreviations).[11]

  • Indicate all relevant hazards, such as "Combustible," "Skin Irritant," and "Eye Irritant."[9]

Step 4: Accumulation and Storage

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][12]

  • The SAA must be under the control of laboratory personnel and away from incompatible materials.[11]

  • Ensure the storage area is cool, dry, and well-ventilated.[13]

Step 5: Final Disposal

  • The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[4]

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generation Event ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container collect Collect Waste Chemical & Contaminated Materials container->collect seal Securely Seal Container collect->seal spill Spill Occurs collect->spill Potential Event store Store in Designated Satellite Accumulation Area (SAA) seal->store request_pickup Request Pickup from EHS / Licensed Vendor store->request_pickup end Cradle-to-Grave Management Complete request_pickup->end spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect Resume after cleanup

Caption: Workflow for the safe disposal of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine.

Emergency Procedures

Spill Management In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated; use the fume hood to help clear vapors.[5]

  • Contain: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[8]

  • Skin Contact: Take off immediately all contaminated clothing.[8] Wash the affected skin area with soap and plenty of water.[7] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person into fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[14]

By adhering to these rigorous safety and disposal protocols, researchers can ensure the responsible management of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine, protecting themselves, their colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. [Link]

  • Kučerová, M., et al. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. PMC - NIH. [Link]

  • NICNAS. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from industrialchemicals.gov.au. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from acs.org. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from labmanager.com. [Link]

  • KADLEC, O., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from danthelabsafetyman.com. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from danielshealth.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.